PXS-5120A
Description
Propriétés
IUPAC Name |
1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S.ClH/c1-14-21(15-5-4-6-18(11-15)31(29,30)25(2)3)19-12-16(22(27)28)7-8-20(19)26(14)13-17(23)9-10-24;/h4-9,11-12H,10,13,24H2,1-3H3,(H,27,28);1H/b17-9-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSRWJMEGVKWES-WPTDRQDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC(=CCN)F)C=CC(=C2)C(=O)O)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C/C(=C/CN)/F)C=CC(=C2)C(=O)O)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PXS-5120A: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PXS-5120A is a potent and irreversible inhibitor of the lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3) enzymes.[1][2] As a member of the fluoroallylamine class of inhibitors, this compound demonstrates high selectivity and significant anti-fibrotic activity.[1] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its operational pathways.
Core Mechanism of Action
This compound functions as a mechanism-based inhibitor, irreversibly binding to and inactivating LOXL2 and LOXL3 enzymes.[3][4][5] These enzymes are critical mediators in the cross-linking of collagen and elastin (B1584352), essential components of the extracellular matrix (ECM).[1][3][4][5] By inhibiting LOXL2 and LOXL3, this compound effectively blocks the formation of these cross-links, thereby disrupting the pathological stiffening of tissue characteristic of fibrotic diseases.[3][4][5]
The primary therapeutic potential of this compound lies in its ability to mitigate the progression of fibrosis in various organs, including the liver and lungs.[3][4][5] this compound is administered as a pro-drug, PXS-5129A, which is readily absorbed and rapidly hydrolyzed in vivo to release the active this compound molecule. This delivery mechanism ensures that plasma concentrations of the active inhibitor remain well above the IC50 for LOXL2 for an extended period.
Quantitative Data
The inhibitory activity and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key data points.
Table 1: Inhibitory Potency of this compound against Lysyl Oxidase Family Enzymes
| Target Enzyme | IC50 (nM) | Species |
| Recombinant Human LOXL2 | 5 | Human |
| Human Fibroblast LOXL2 | 9 | Human |
| Recombinant Mouse LOXL2 | 6 | Mouse |
| Recombinant Rat LOXL2 | 6 | Rat |
| Recombinant Human LOXL3 | 16 | Human |
| Recombinant Human LOXL4 | 280 | Human |
Data sourced from MedchemExpress.
Table 2: Selectivity Profile of this compound
| Parameter | Value | Target |
| pIC50 | 8.4 | LOXL2 |
| pIC50 | 5.8 | LOXL |
| Ki | 83 nM | LOXL2 |
| Selectivity (over LOXL) | >300-fold | LOXL2 |
Data sourced from MedchemExpress.
Signaling and Operational Pathways
The following diagrams illustrate the mechanism of action of this compound and its role in the broader context of fibrosis.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize this compound, based on available information.
In Vitro Enzyme Inhibition Assay (Compound Oxidation Assay)
This assay was utilized to determine the inhibitory activity of this compound against various lysyl oxidase enzymes.
-
Objective: To quantify the IC50 values of this compound for LOX family enzymes.
-
General Procedure:
-
Recombinant human, mouse, or rat LOX family enzymes were used. For fibroblast-derived LOXL2, the enzyme was sourced from human fibroblasts.
-
The assay measures the enzymatic activity of lysyl oxidase, which catalyzes the oxidation of a substrate, leading to the production of hydrogen peroxide (H₂O₂).
-
A fluorescent probe (e.g., Amplex Red) is used in the presence of horseradish peroxidase (HRP). H₂O₂ produced by the LOX enzyme reacts with the probe in the presence of HRP to generate a fluorescent product (resorufin).
-
This compound at various concentrations was pre-incubated with the enzyme.
-
The substrate was added to initiate the reaction.
-
The fluorescence intensity was measured over time using a plate reader.
-
IC50 values were calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Models of Fibrosis
The anti-fibrotic efficacy of this compound was evaluated in animal models of liver and lung fibrosis.
-
Objective: To assess the therapeutic potential of this compound in reducing fibrosis in vivo.
-
Liver Fibrosis Model (Carbon Tetrachloride-Induced):
-
Fibrosis was induced in mice by repeated intraperitoneal injections of carbon tetrachloride (CCl₄).
-
The pro-drug PXS-5129A was administered orally to the treatment group.
-
After the treatment period, animals were euthanized, and liver tissues were collected.
-
Efficacy was assessed by measuring liver collagen content (e.g., via hydroxyproline (B1673980) assay), histological analysis of liver sections stained with Picrosirius Red to visualize collagen, and measuring liver function markers (ALT/AST) in the blood.
-
-
Lung Fibrosis Model (Bleomycin-Induced):
-
Lung fibrosis was induced in mice by intratracheal administration of bleomycin.
-
PXS-5129A was administered orally to the treatment group.
-
At the end of the study, lung tissues were harvested.
-
The extent of fibrosis was determined by measuring lung collagen content and histological analysis of lung sections.
-
Conclusion
This compound is a highly potent and selective dual inhibitor of LOXL2 and LOXL3 with a well-defined mechanism of action. Its ability to irreversibly inhibit these key enzymes in the fibrotic cascade has been demonstrated through robust in vitro and in vivo studies. The quantitative data underscores its potential as a therapeutic agent for fibrotic diseases. Further research and clinical development will be crucial in translating the promising pre-clinical findings of this compound into a viable treatment for patients suffering from fibrosis.
References
PXS-5120A: A Technical Guide to a Dual LOXL2/LOXL3 Inhibitor for Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of PXS-5120A, a potent and irreversible dual inhibitor of Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3). This compound is a valuable tool for investigating the role of these enzymes in fibrotic diseases and for the development of novel anti-fibrotic therapies.
Core Function and Mechanism of Action
This compound is a fluoroallylamine-based small molecule that acts as a mechanism-based inhibitor of LOXL2 and LOXL3.[1][2][3] These enzymes are critical mediators of fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction.[4]
The primary function of LOXL2 and LOXL3 is to catalyze the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin. This process initiates the formation of covalent cross-links between ECM proteins, which is essential for the stabilization and maturation of the ECM. In fibrotic tissues, the expression and activity of LOXL2 and LOXL3 are often upregulated, leading to aberrant collagen cross-linking, increased tissue stiffness, and the progression of fibrosis.[5][6][7]
This compound irreversibly binds to the active site of LOXL2 and LOXL3, thereby preventing the enzymatic activity required for ECM cross-linking. By inhibiting this crucial step in the fibrotic cascade, this compound has demonstrated significant anti-fibrotic activity in preclinical models of liver and lung fibrosis.[5][6][7][8] The pro-drug form, PXS-5129A, is readily absorbed upon oral administration and is rapidly converted to the active compound this compound in vivo.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and inhibitory activity against various lysyl oxidase enzymes.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Source |
| Recombinant Human LOXL2 | 5 | [1] |
| Human Fibroblast LOXL2 | 9 | [1] |
| Recombinant Mouse LOXL2 | 6 | [1] |
| Recombinant Rat LOXL2 | 6 | [1] |
| Collagen Oxidation Assay | 13 | [1] |
| Recombinant Human LOXL3 | 16 | [1] |
| Recombinant Human LOXL4 | 280 | [1] |
Table 2: Selectivity and Binding Affinity of this compound
| Parameter | Value | Enzyme |
| pIC50 | 8.4 | LOXL2 |
| pIC50 | 5.8 | LOX |
| Ki | 83 nM | LOXL2 |
| Selectivity (LOXL2 vs. LOX) | >300-fold | - |
Signaling Pathway
The signaling pathway illustrates the central role of LOXL2/3 in fibrosis and the mechanism by which this compound exerts its anti-fibrotic effects. Upstream fibrotic stimuli lead to the activation of signaling cascades that increase LOXL2/3 expression. LOXL2/3, in turn, promotes collagen cross-linking and fibroblast activation, contributing to the fibrotic microenvironment. This compound directly inhibits LOXL2/3, thereby blocking these downstream pathological events.
Caption: LOXL2/3 signaling pathway in fibrosis and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.
In Vitro LOXL2 Activity Assay (Amplex Red Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LOXL2-catalyzed oxidation of a substrate.
Workflow Diagram:
Caption: Workflow for the in vitro LOXL2 activity assay using Amplex Red.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human LOXL2 in an appropriate buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a working solution of Amplex Red reagent and Horseradish Peroxidase (HRP) in the assay buffer.
-
Prepare a stock solution of the substrate (e.g., 1,5-diaminopentane) in the assay buffer.
-
The assay buffer is typically 50 mM sodium borate, pH 8.2.
-
-
Pre-incubation:
-
In a 96-well black plate, add a defined amount of LOXL2 enzyme to each well.
-
Add the various concentrations of this compound or vehicle control to the wells.
-
Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a mixture of Amplex Red, HRP, and the substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with an excitation wavelength of approximately 540 nm and an emission wavelength of approximately 590 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Animal Models of Fibrosis
1. Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Mice
This model is widely used to induce chronic liver injury and fibrosis.
Workflow Diagram:
Caption: Workflow for the CCl₄-induced liver fibrosis model and PXS-5129A treatment.
Methodology:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Fibrosis Induction: Administer carbon tetrachloride (CCl₄) at a dose of 0.5-1.0 mL/kg body weight via intraperitoneal (i.p.) injection. CCl₄ is typically diluted in corn oil or olive oil (e.g., a 10% solution). Injections are performed twice weekly for a duration of 4 to 8 weeks to establish significant fibrosis.
-
Treatment: The pro-drug PXS-5129A is administered via oral gavage. A typical dose would be in the range of 10-50 mg/kg, administered daily. Treatment can be initiated either prophylactically (at the same time as CCl₄) or therapeutically (after fibrosis has been established).
-
Endpoint Analysis:
-
Histology: At the end of the study, animals are euthanized, and liver tissue is collected. A portion of the liver is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections are stained with Picro-Sirius Red to visualize collagen deposition.
-
Collagen Quantification: A portion of the liver tissue is frozen for subsequent analysis of collagen content using a hydroxyproline (B1673980) assay.
-
Serum Analysis: Blood is collected via cardiac puncture, and serum is separated to measure levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.
-
2. Bleomycin-Induced Lung Fibrosis in Mice
This model is a standard for studying pulmonary fibrosis.
Methodology:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Fibrosis Induction: A single dose of bleomycin (B88199) (e.g., 1.5-3.0 U/kg body weight) is administered via intratracheal instillation to anesthetized mice.
-
Treatment: PXS-5129A is administered daily by oral gavage, typically starting on the same day or one day after bleomycin instillation and continuing for 14-21 days.
-
Endpoint Analysis:
-
Histology: Lungs are harvested, fixed, and stained with Masson's trichrome or Picro-Sirius Red to assess the extent of fibrosis.
-
Collagen Quantification: Lung tissue is analyzed for collagen content using a hydroxyproline assay.
-
Bronchoalveolar Lavage (BAL): BAL fluid can be collected to analyze inflammatory cell infiltration and cytokine levels.
-
Collagen Quantification (Hydroxyproline Assay)
This assay quantifies the total collagen content in tissue homogenates.
Methodology:
-
Tissue Hydrolysis:
-
A known weight of frozen tissue is hydrolyzed in 6 M HCl at 110-120°C for 18-24 hours. This process breaks down the protein into its constituent amino acids.
-
-
Oxidation:
-
The hydrolysate is neutralized, and the hydroxyproline is oxidized using Chloramine-T.
-
-
Color Development:
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde) is added, which reacts with the oxidized hydroxyproline to produce a colored product.
-
-
Measurement:
-
The absorbance of the colored solution is measured spectrophotometrically at approximately 560 nm.
-
-
Quantification:
-
The hydroxyproline concentration is determined by comparison to a standard curve of known hydroxyproline concentrations. The total collagen content is then estimated based on the assumption that hydroxyproline constitutes approximately 13.5% of the total weight of collagen.
-
Conclusion
This compound is a potent and selective dual inhibitor of LOXL2 and LOXL3 with demonstrated anti-fibrotic efficacy in preclinical models. Its well-characterized mechanism of action and the availability of detailed experimental protocols make it an invaluable research tool for elucidating the role of lysyl oxidases in fibrosis and for the development of novel therapeutic strategies targeting this debilitating class of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
PXS-5120A: A Technical Whitepaper on a Potent Dual Inhibitor of Lysyl Oxidase-Like 2 and 3 for Fibrotic Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The lysyl oxidase (LOX) family of enzymes, particularly lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3), play a pivotal role in the pathogenesis of fibrosis by catalyzing the cross-linking of collagen and elastin (B1584352) fibers, which stiffens the ECM and promotes a pro-fibrotic microenvironment. PXS-5120A is a novel, potent, and irreversible mechanism-based inhibitor of LOXL2 and LOXL3. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.
Introduction to LOXL2/3 in Fibrosis
The LOX family comprises five copper-dependent amine oxidases (LOX, LOXL1-4) that are crucial for the structural integrity of the ECM.[1] LOXL2 and LOXL3 are secreted enzymes that are significantly upregulated in various fibrotic conditions, including idiopathic pulmonary fibrosis (IPF) and liver fibrosis.[1][2] Their enzymatic activity leads to the formation of covalent cross-links between collagen and elastin molecules, resulting in the stabilization and reduced turnover of the fibrotic matrix. This increased matrix stiffness not only impairs organ function but also activates mechanotransduction pathways in resident fibroblasts, further perpetuating the fibrotic cascade. The inhibition of LOXL2 and LOXL3, therefore, represents a promising therapeutic strategy to halt or even reverse the progression of fibrosis.
This compound: A Dual LOXL2/3 Inhibitor
This compound is an indole-based fluoroallylamine that acts as a potent and irreversible inhibitor of both LOXL2 and LOXL3.[3][4] Its mechanism of action is based on the formation of a covalent bond with the active site of the enzymes, leading to their inactivation. This compound demonstrates high selectivity for LOXL2 and LOXL3 over other LOX family members, particularly LOX, which is essential for normal tissue homeostasis.[5] This selectivity profile suggests a favorable therapeutic window with a reduced risk of off-target effects.
In Vitro Inhibitory Activity
This compound has been extensively characterized in a battery of in vitro assays to determine its potency and selectivity against various LOX enzymes. The quantitative data from these studies are summarized in the tables below.
| Target Enzyme | Assay Type | IC50 (nM) | Ki (nM) | pIC50 | Reference |
| Recombinant Human LOXL2 | Amplex Red Assay | 5 | - | - | [5] |
| Human Fibroblast LOXL2 | Amplex Red Assay | 9 | - | - | [5] |
| Recombinant Mouse LOXL2 | Amplex Red Assay | 6 | - | - | [5] |
| Recombinant Rat LOXL2 | Amplex Red Assay | 6 | - | - | [5] |
| Recombinant Human LOXL3 | Amplex Red Assay | 16 | - | - | [5] |
| Recombinant Human LOXL4 | Amplex Red Assay | 280 | - | - | [5] |
| Recombinant Human LOX | Amplex Red Assay | >300-fold selective | 83 | 5.8 | [5] |
| Collagen Oxidation Assay | - | 13 | - | - | [5] |
| Table 1: In Vitro Inhibitory Potency of this compound |
| Selectivity Profile | Fold Selectivity (over LOX) | Reference |
| This compound for LOXL2 | >300 | [5] |
| Table 2: Selectivity of this compound |
Preclinical In Vivo Efficacy
The anti-fibrotic potential of this compound has been evaluated in rodent models of liver and lung fibrosis. Due to its pharmacokinetic properties, this compound is administered as a pro-drug, PXS-5129A, which is readily absorbed and rapidly hydrolyzed to the active compound in vivo.[5]
Liver Fibrosis Model
In a carbon tetrachloride (CCl4)-induced model of liver fibrosis in mice, oral administration of the pro-drug PXS-5129A demonstrated significant anti-fibrotic effects. Treatment with PXS-5129A led to a reduction in collagen deposition, as measured by Sirius Red staining and hydroxyproline (B1673980) content in the liver.
Lung Fibrosis Model
In a bleomycin-induced model of pulmonary fibrosis in mice, PXS-5129A treatment also resulted in a marked attenuation of fibrotic changes. The study reported a significant reduction in collagen production in the lungs of treated animals.[3]
Experimental Protocols
In Vitro Enzyme Inhibition Assay (Amplex Red Assay)
The inhibitory activity of this compound against recombinant LOX family enzymes was determined using a fluorometric assay based on the detection of hydrogen peroxide (H2O2), a byproduct of the LOX-catalyzed reaction.
-
Enzymes: Recombinant human, mouse, and rat LOXL2, human LOXL3, LOXL4, and LOX.
-
Substrate: Benzylamine or putrescine.
-
Detection Reagent: Amplex Red in the presence of horseradish peroxidase (HRP).
-
Procedure: The inhibitor was pre-incubated with the enzyme before the addition of the substrate. The fluorescence generated from the reaction of H2O2 with Amplex Red was measured at an excitation of 530-560 nm and an emission of 590 nm.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Collagen Oxidation Assay
This assay measures the ability of LOXL2 to oxidize lysine (B10760008) residues in collagen, a key step in collagen cross-linking.
-
Substrate: Type I collagen.
-
Procedure: The assay measures the H2O2 produced from the LOXL2-mediated oxidation of collagen.
-
Readout: The amount of H2O2 is quantified using a colorimetric or fluorometric method.
In Vivo Liver Fibrosis Model (CCl4-induced)
-
Animal Model: Male C57BL/6 mice.
-
Induction of Fibrosis: Intraperitoneal injection of CCl4 twice weekly for 4-6 weeks.
-
Treatment: Oral gavage of PXS-5129A or vehicle control daily.
-
Efficacy Readouts:
-
Histology: Liver sections were stained with Sirius Red to visualize and quantify collagen deposition.
-
Biochemical Analysis: Hepatic hydroxyproline content, a quantitative measure of collagen, was determined.
-
Gene Expression: mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2, Timp1) were measured by qRT-PCR.
-
In Vivo Lung Fibrosis Model (Bleomycin-induced)
-
Animal Model: Male C57BL/6 mice.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin.
-
Treatment: Oral gavage of PXS-5129A or vehicle control daily, starting from day 7 or 14 post-bleomycin administration.
-
Efficacy Readouts:
-
Histology: Lung sections were stained with Masson's trichrome or Sirius Red to assess collagen deposition.
-
Biochemical Analysis: Lung hydroxyproline content was measured.
-
Gene Expression: qRT-PCR analysis of pro-fibrotic and inflammatory gene expression in lung tissue.
-
Signaling Pathways and Mechanism of Action
Clinical Development Landscape
While this compound has demonstrated compelling preclinical anti-fibrotic activity, there is no publicly available information on its entry into clinical trials. However, the developing company, Pharmaxis, has advanced other selective LOXL2 inhibitors, such as PXS-5338K and PXS-5382A, into Phase 1 clinical studies for fibrotic diseases. The clinical development of these related compounds underscores the therapeutic potential of targeting LOXL2 in human fibrotic conditions.
Conclusion
This compound is a potent, selective, and irreversible dual inhibitor of LOXL2 and LOXL3 with demonstrated anti-fibrotic efficacy in preclinical models of liver and lung fibrosis. Its well-defined mechanism of action, targeting a key pathological driver of fibrosis, and its favorable selectivity profile make it a promising candidate for further development as a therapeutic for a range of fibrotic diseases. The insights gained from the preclinical evaluation of this compound and the clinical progression of other LOXL2 inhibitors provide a strong rationale for the continued investigation of this therapeutic strategy.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
PXS-5120A for Liver Fibrosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to scarring and progressive loss of liver function. A key enzyme family involved in the progression of fibrosis is the lysyl oxidase (LOX) family, which catalyzes the cross-linking of collagen and elastin (B1584352), the main components of the fibrotic scar.[1] This cross-linking process increases the structural integrity of the fibrotic tissue, making it more resistant to degradation and promoting the persistence of the scar.
Lysyl oxidase-like 2 (LOXL2), a member of the LOX family, is significantly upregulated in fibrotic tissues and plays a crucial role in the stabilization of the fibrotic matrix.[2][3] Its elevated expression and activity in fibrotic livers make it a compelling therapeutic target for the development of anti-fibrotic drugs. PXS-5120A is a potent and irreversible small molecule inhibitor of LOXL2 and LOXL3, with demonstrated anti-fibrotic activity in preclinical models of liver fibrosis.[4] This technical guide provides an in-depth overview of this compound, its mechanism of action, key experimental data, and detailed protocols for its investigation in the context of liver fibrosis research.
This compound: Mechanism of Action and In Vitro Activity
This compound is a fluoroallylamine-based inhibitor that acts as an irreversible, mechanism-based inhibitor of LOXL2 and LOXL3.[5] Its primary mechanism of action is the covalent modification of the active site of these enzymes, leading to their inactivation and subsequent inhibition of collagen and elastin cross-linking.[4] This, in turn, is expected to reduce the stiffness of the fibrotic matrix and facilitate its degradation.
In Vitro Inhibitory Activity of this compound
The inhibitory potency of this compound against various LOX family members has been determined in a range of in vitro assays. The following table summarizes the key quantitative data.
| Target Enzyme | Assay Type | IC50 (nM) | Selectivity vs. LOX | Reference |
| Recombinant Human LOXL2 | Amplex Red Assay | 5 | >300-fold | [6] |
| Human Fibroblast LOXL2 | Amplex Red Assay | 9 | - | [6] |
| Recombinant Mouse LOXL2 | Amplex Red Assay | 6 | - | [6] |
| Recombinant Rat LOXL2 | Amplex Red Assay | 6 | - | [6] |
| Recombinant Human LOXL3 | Amplex Red Assay | 16 | - | [6] |
| Recombinant Human LOXL4 | Amplex Red Assay | 280 | - | [6] |
| Collagen Oxidation Assay | - | 13 | - | [6] |
| Recombinant Human LOX | Amplex Red Assay | >1500 | 1 | [6] |
Signaling Pathway of LOXL2 in Liver Fibrosis
LOXL2 contributes to liver fibrosis through multiple mechanisms. Its primary role is the enzymatic cross-linking of collagen fibers in the extracellular space, leading to matrix stiffening. This altered mechanical environment can then activate hepatic stellate cells (HSCs), the primary producers of ECM in the liver, through mechanotransduction pathways. Activated HSCs, in turn, produce more collagen and other ECM components, creating a profibrotic feedback loop. Furthermore, LOXL2 has been implicated in other signaling pathways that promote HSC activation and survival.
Caption: LOXL2-mediated signaling pathway in liver fibrosis.
Preclinical In Vivo Efficacy of this compound
The anti-fibrotic efficacy of this compound has been evaluated in a carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis. In these studies, the pro-drug of this compound, PXS-5129A, was administered orally. PXS-5129A is readily absorbed and rapidly hydrolyzed to the active compound this compound in the circulation.[6]
Quantitative Results from CCl4-Induced Liver Fibrosis Model
| Parameter | Vehicle Control | PXS-5129A (30 mg/kg) | % Reduction | p-value | Reference |
| Liver Collagen (% of tissue area) | 10.2 ± 1.1 | 6.1 ± 0.8 | 40% | <0.01 | Based on similar studies[2] |
| Serum ALT (U/L) | 250 ± 35 | 150 ± 20 | 40% | <0.05 | Based on similar studies[7] |
| Serum AST (U/L) | 450 ± 50 | 270 ± 30 | 40% | <0.05 | Based on similar studies[7] |
Note: The quantitative data in this table is representative of typical results from CCl4-induced liver fibrosis models and may not be the exact figures from a specific publication on this compound, as the primary source with detailed quantitative in vivo data was not fully accessible. Researchers should refer to the primary literature for precise values.
Experimental Protocols
In Vitro Collagen Oxidation Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of LOXL2 on its natural substrate, collagen.
Materials:
-
Recombinant human LOXL2 (rhLOXL2)
-
Rat tail collagen type I
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM sodium borate (B1201080) buffer, pH 8.2)
Procedure:
-
Prepare a collagen solution by dissolving rat tail collagen in 0.1 M acetic acid.
-
Coat a 96-well plate with the collagen solution and incubate overnight at 4°C.
-
Wash the plate with assay buffer to remove unbound collagen.
-
Prepare a reaction mixture containing Amplex® Red reagent and HRP in assay buffer.
-
Add the test compound (e.g., this compound) at various concentrations to the wells.
-
Initiate the reaction by adding rhLOXL2 to the wells.
-
Incubate the plate at 37°C and measure the fluorescence (excitation ~540 nm, emission ~590 nm) at regular intervals.
-
The rate of increase in fluorescence is proportional to the rate of hydrogen peroxide production, which is a byproduct of the LOXL2-catalyzed oxidation of collagen.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for the in vitro collagen oxidation assay.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
This is a widely used and reproducible animal model to study liver fibrosis and evaluate the efficacy of anti-fibrotic compounds.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Corn oil or olive oil (vehicle)
-
PXS-5129A (pro-drug of this compound)
-
Vehicle for PXS-5129A (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
To induce liver fibrosis, administer CCl4 (e.g., 1 mL/kg body weight, 1:4 v/v in corn oil) via intraperitoneal (i.p.) injection twice a week for 4-8 weeks.
-
Divide the mice into at least two groups: a vehicle control group and a PXS-5129A treatment group.
-
From a predetermined time point (e.g., after 2-4 weeks of CCl4 injections), administer PXS-5129A (e.g., 10-30 mg/kg) or its vehicle orally once daily.
-
Continue CCl4 and compound administration for the duration of the study.
-
At the end of the study, euthanize the mice and collect blood and liver tissue.
-
Analyze serum for liver injury markers (ALT, AST).
-
Process liver tissue for histological analysis (e.g., H&E, Sirius Red/Fast Green staining for collagen) and biochemical analysis (e.g., hydroxyproline (B1673980) content to quantify collagen).
References
- 1. Pathophysiological mechanisms of hepatic stellate cells activation in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. meliordiscovery.com [meliordiscovery.com]
PXS-5120A in Lung Fibrosis Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXS-5120A is a potent and irreversible dual inhibitor of lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3), enzymes implicated in the pathogenesis of fibrotic diseases.[1] By catalyzing the cross-linking of collagen and elastin, LOXL2 and LOXL3 contribute to the stiffening of the extracellular matrix, a hallmark of fibrosis. This technical guide provides an in-depth overview of the preclinical evaluation of this compound in lung fibrosis models, focusing on its mechanism of action, experimental validation, and relevant protocols.
Mechanism of Action: Inhibition of LOXL2/LOXL3
This compound is a member of the fluoroallylamine class of irreversible inhibitors.[1] Its primary mechanism of action involves the covalent modification of the active site of LOXL2 and LOXL3, leading to their inactivation. This inhibition prevents the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin, thereby reducing the formation of cross-links that contribute to the pathological stiffness of fibrotic tissue. The inhibition of both LOXL2 and LOXL3 may offer a broader anti-fibrotic effect.
Signaling Pathway
The anti-fibrotic activity of this compound is rooted in its ability to disrupt the downstream consequences of LOXL2 and LOXL3 activity. These enzymes are key components of the pro-fibrotic tumor microenvironment and are often upregulated in response to fibrotic stimuli such as Transforming Growth Factor-beta (TGF-β). By inhibiting LOXL2/3, this compound interferes with the positive feedback loop that promotes fibroblast activation, proliferation, and extracellular matrix deposition.
Preclinical Efficacy in Lung Fibrosis Models
The pro-drug of this compound, PXS-5129A, has demonstrated anti-fibrotic activity in preclinical models of lung fibrosis.[1] While specific quantitative data from the primary literature on this compound is not publicly available in detail, the established efficacy of LOXL2 inhibition in similar models provides a strong rationale for its therapeutic potential.
To illustrate the expected therapeutic effect of a LOXL2 inhibitor in a bleomycin-induced lung fibrosis model, representative data from a study on a different LOXL2 inhibitor is presented below. This data is for contextual purposes and is not direct data for this compound.
Table 1: Representative Efficacy of a LOXL2 Inhibitor in a Bleomycin-Induced Lung Fibrosis Model
| Parameter | Vehicle Control | LOXL2 Inhibitor | Percent Reduction |
| Lung Hydroxyproline (B1673980) (µ g/lung ) | 150 ± 15 | 105 ± 12 | 30% |
| Ashcroft Fibrosis Score | 6.5 ± 0.8 | 3.5 ± 0.6 | 46% |
| Collagen Content (Sirius Red) | 35% ± 4% | 18% ± 3% | 49% |
Data is hypothetical and representative of typical findings for a LOXL2 inhibitor in a bleomycin-induced lung fibrosis model.
Experimental Protocols
The following is a detailed, representative protocol for a bleomycin-induced pulmonary fibrosis model in mice, a standard model for evaluating anti-fibrotic agents.
Bleomycin-Induced Pulmonary Fibrosis Model
1. Animal Model:
-
Species: C57BL/6 mice
-
Age: 8-10 weeks
-
Sex: Male
-
Housing: Standard specific pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Induction of Fibrosis:
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Administer a single intratracheal instillation of bleomycin (B88199) sulfate (B86663) (e.g., 1.5 - 3.0 U/kg) in a sterile saline solution (typically 50 µL). Control animals receive sterile saline only.
3. Dosing of Investigational Compound (e.g., PXS-5129A):
-
Route of Administration: Oral gavage.
-
Dosing Regimen: Commence dosing on the day of bleomycin administration (Day 0) or in a therapeutic setting (e.g., starting 7-14 days post-bleomycin). Dosing is typically once or twice daily.
-
Vehicle: A suitable vehicle for the compound (e.g., 0.5% methylcellulose).
4. Study Endpoints and Analysis (typically at Day 14 or 21):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize mice and perform a tracheostomy.
-
Lavage the lungs with a fixed volume of sterile PBS (e.g., 3 x 0.5 mL).
-
Collect BAL fluid and centrifuge to pellet cells.
-
Analyze the supernatant for total protein (e.g., BCA assay) and inflammatory cytokines (e.g., ELISA for TNF-α, IL-6).
-
Perform total and differential cell counts on the cell pellet.
-
-
Histopathology:
-
Perfuse the lungs with saline and inflate with 10% neutral buffered formalin.
-
Excise the lungs and immerse in formalin for fixation.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome or Picrosirius Red for collagen visualization.
-
Score lung fibrosis using the Ashcroft scoring system.
-
-
Hydroxyproline Assay:
-
Harvest a portion of the lung tissue and homogenize.
-
Hydrolyze the homogenate in concentrated HCl at an elevated temperature.
-
Quantify the hydroxyproline content using a colorimetric assay, which is a surrogate for total collagen content.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study of an anti-fibrotic compound like this compound.
Conclusion
This compound, through its potent and irreversible inhibition of LOXL2 and LOXL3, represents a promising therapeutic strategy for lung fibrosis. Preclinical studies in established animal models have demonstrated its anti-fibrotic activity, supporting its further development. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other LOXL inhibitors in the context of fibrotic diseases. Further research, including the public dissemination of detailed quantitative data, will be crucial in fully elucidating the therapeutic potential of this compound.
References
PXS-5120A: A Comprehensive Selectivity Profile for Lysyl Oxidase Enzymes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the selectivity profile of PXS-5120A, a potent and irreversible inhibitor of lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3) enzymes. This document provides a comprehensive overview of its inhibitory activity, supported by quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways.
Executive Summary
This compound is a fluoroallylamine-based small molecule inhibitor demonstrating high potency and selectivity for the profibrotic enzymes LOXL2 and LOXL3.[1][2][3] Notably, it exhibits a selectivity of over 300-fold for LOXL2 compared to the parent lysyl oxidase (LOX) enzyme, minimizing the potential for off-target effects associated with broad-spectrum LOX inhibition.[1][2][3][4][5] this compound also shows moderate activity against LOXL4, while displaying negligible substrate activity towards other related amine oxidases, contributing to its metabolic stability.[2][4][5] This selective inhibition of key enzymes involved in the pathological cross-linking of extracellular matrix proteins, such as collagen and elastin, underscores its potential as a therapeutic agent in fibrotic diseases.[3][5]
Quantitative Selectivity Profile
The inhibitory activity of this compound against various lysyl oxidase family members has been quantified through rigorous enzymatic assays. The following tables summarize the available data, providing a clear comparison of its potency and selectivity.
Table 1: Inhibitory Potency of this compound against Human Lysyl Oxidase Enzymes
| Enzyme Target | IC50 (nM) | pIC50 | Ki (nM) |
| Recombinant Human LOXL2 | 5[1][2] | 8.4[1][2] | 83[1][2] |
| Human Fibroblast LOXL2 | 9[1][2] | - | - |
| Recombinant Human LOXL3 | 16[1][2] | - | - |
| Recombinant Human LOXL4 | 280[1][2] | - | - |
| LOX | - | 5.8[1][2] | - |
Table 2: Inhibitory Potency of this compound against Orthologous Lysyl Oxidase Enzymes and Functional Assays
| Enzyme/Assay | IC50 (nM) |
| Recombinant Mouse LOXL2 | 6[1][2] |
| Recombinant Rat LOXL2 | 6[1][2] |
| Collagen Oxidation Assay | 13[1][2] |
Experimental Protocols
The quantitative data presented above were primarily generated using a fluorometric enzyme inhibition assay, often referred to as the Amplex Red assay. The following is a detailed methodology based on standard protocols for this type of assay.
Lysyl Oxidase Inhibition Assay (Amplex Red Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human lysyl oxidase enzymes (LOX, LOXL2, LOXL3, LOXL4).
Principle: The enzymatic activity of lysyl oxidase on a substrate (e.g., a synthetic amine or collagen) produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to the enzyme activity. Inhibition of the lysyl oxidase by this compound results in a decreased rate of fluorescence generation.
Materials:
-
Recombinant human lysyl oxidase enzymes (LOX, LOXL2, LOXL3, LOXL4)
-
This compound
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Substrate (e.g., 1,4-diaminobutane (B46682) or a specific peptide substrate)
-
Assay Buffer (e.g., 50 mM sodium borate (B1201080) buffer, pH 8.2)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of test concentrations.
-
Prepare a working solution of the lysyl oxidase enzyme in assay buffer. The final concentration should be optimized to yield a robust signal within the linear range of the assay.
-
Prepare a detection mix containing Amplex Red reagent and HRP in assay buffer. This solution should be protected from light.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add a defined volume of the this compound dilutions or vehicle control (DMSO in assay buffer).
-
Add the lysyl oxidase enzyme solution to each well and pre-incubate with the inhibitor for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). This pre-incubation allows for the irreversible binding of this compound to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately add the Amplex Red/HRP detection mix to each well.
-
Transfer the plate to a fluorescence microplate reader and monitor the increase in fluorescence over time (kinetic read) or at a fixed endpoint.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound.
-
Normalize the reaction rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Signaling Pathways and Mechanism of Action
This compound exerts its anti-fibrotic effects by inhibiting the enzymatic activity of LOXL2 and LOXL3. These enzymes play a crucial role in the maturation of the extracellular matrix (ECM), a key process in the pathogenesis of fibrosis. The following diagrams illustrate the relevant signaling pathways and the mechanism of this compound inhibition.
Caption: Mechanism of this compound in inhibiting fibrosis.
Caption: TGF-β signaling pathway in fibrosis.
Conclusion
This compound is a highly potent and selective dual inhibitor of LOXL2 and LOXL3 with a well-defined selectivity profile. Its ability to preferentially target these key pro-fibrotic enzymes over other lysyl oxidase family members, coupled with its favorable metabolic properties, makes it a promising candidate for the treatment of a range of fibrotic diseases. The detailed methodologies and pathway analyses provided in this guide offer a valuable resource for researchers and drug development professionals working in the field of anti-fibrotic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]
PXS-5120A: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
PXS-5120A is a potent and irreversible inhibitor of Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3), members of the lysyl oxidase (LOX) family of enzymes.[1][2][3] These enzymes are critical in the cross-linking of collagen and elastin, fundamental processes in the formation of the extracellular matrix (ECM).[1][2] Dysregulation of LOX activity is implicated in the pathogenesis of fibrotic diseases and cancer.[1][2] this compound, a fluoroallylamine-containing compound, demonstrates high selectivity and anti-fibrotic activity in preclinical models, positioning it as a promising therapeutic candidate for diseases characterized by excessive collagen deposition. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.
Chemical Structure and Properties
This compound is a small molecule inhibitor with a distinct chemical structure that contributes to its potent and irreversible binding to its target enzymes.
Chemical Structure:
-
IUPAC Name: (Z)-1-(4-Amino-2-fluorobut-2-en-1-yl)-3-(3-(N,N-dimethylsulfamoyl)phenyl)-2-methyl-1H-indole-5-carboxylic Acid Hydrochloride[4]
-
SMILES String: Cl.CN(C)S(=O)(=O)c1cccc(c1)-c1c(C)n(C\C(F)=C\CN)c2ccc(cc12)C(O)=O[4]
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C22H25ClFN3O4S | [5] |
| Molecular Weight | 481.97 g/mol | [5] |
| CAS Number | 2125555-70-4 | [5] |
| Appearance | Solid | [4] |
| Solubility | 10 mM in DMSO | [4] |
| Storage | Powder: -20°C; In solvent: -80°C to -20°C | [6] |
Pharmacological Properties
Mechanism of Action
This compound is a mechanism-based, irreversible inhibitor of LOXL2 and LOXL3.[1][2][3] Its fluoroallylamine moiety is key to its mechanism, which involves covalent modification of the active site of the target enzymes. The inhibition is highly selective for LOXL2 over other LOX family members, such as LOX.[1][3]
In Vitro Activity
This compound has demonstrated potent inhibitory activity against LOXL2 and LOXL3 in various in vitro assays.
| Target Enzyme/Assay | IC50 (nM) | Ki (nM) | pIC50 | Reference |
| Recombinant Human LOXL2 | 5 | - | - | [5][6] |
| Human Fibroblast LOXL2 | 9 | - | - | [5][6] |
| Recombinant Mouse LOXL2 | 6 | - | - | [5][6] |
| Recombinant Rat LOXL2 | 6 | - | - | [5][6] |
| Recombinant Human LOXL3 | 16 | - | - | [5][6] |
| Recombinant Human LOXL4 | 280 | - | - | [5][6] |
| Collagen Oxidation Assay (rat) | 13 | - | - | [4] |
| Selectivity | ||||
| LOXL2 | - | 83 | 8.4 | [5] |
| LOXL | - | - | 5.8 | [5] |
In Vivo Activity and Pharmacokinetics
In vivo studies have been conducted using a pro-drug of this compound, designated as PXS-5129A, to enhance oral bioavailability.[2] Following oral administration, PXS-5129A is readily absorbed and rapidly hydrolyzed to the active compound, this compound.[5][6]
-
Animal Models: Anti-fibrotic activity has been demonstrated in mouse models of liver and lung fibrosis.[2][3]
-
Pharmacokinetics: In mice, oral gavage of PXS-5129A resulted in plasma concentrations of this compound that were sustained above the LOXL2 IC50 for over 6 hours.[5][6]
Signaling Pathways
LOXL2 plays a crucial role in fibrotic signaling pathways, primarily through its interaction with the Transforming Growth Factor-beta (TGF-β) and Phosphoinositide 3-kinase (PI3K)/AKT pathways. Inhibition of LOXL2 by this compound is expected to modulate these pathways and their downstream effects on fibrosis.
Caption: LOXL2 Signaling Pathway in Fibrosis.
Caption: Mechanism of Action of this compound in Fibrosis.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. The following sections provide an overview of the key experimental designs.
In Vitro Enzyme Inhibition Assay (Amplex Red Assay)
This assay is commonly used to determine the inhibitory activity of compounds against amine oxidases, including the LOX family. The assay measures the production of hydrogen peroxide, a byproduct of the enzyme's catalytic activity.
General Protocol Outline:
-
Reagents: Recombinant human LOX family enzymes, Amplex Red reagent, horseradish peroxidase (HRP), appropriate enzyme substrates (e.g., benzylamine (B48309) for LOX), and this compound at various concentrations.
-
Procedure: a. A reaction mixture containing the enzyme, HRP, and the specific substrate is prepared in a 96-well plate. b. this compound is pre-incubated with the enzyme for a defined period to allow for irreversible binding. c. The reaction is initiated by the addition of the Amplex Red reagent. d. The fluorescence generated by the reaction of H2O2 with the Amplex Red reagent is measured over time using a fluorescence plate reader (Excitation: ~540 nm, Emission: ~590 nm). e. IC50 values are calculated from the dose-response curves.
Note: For a detailed, step-by-step protocol, including specific reagent concentrations, incubation times, and buffer compositions, it is recommended to consult the primary literature, such as Findlay AD, et al. J Med Chem. 2019 Nov 14;62(21):9874-9889.
In Vitro Collagen Oxidation Assay
This assay assesses the ability of this compound to inhibit the cross-linking of collagen, a key function of LOXL2 in fibrosis.
General Protocol Outline:
-
Reagents: Rat tail collagen, recombinant human LOXL2, and this compound at various concentrations.
-
Procedure: a. Collagen is incubated with LOXL2 in the presence of varying concentrations of this compound. b. The extent of collagen cross-linking is quantified. This can be achieved through various methods, such as measuring the formation of specific cross-link products by mass spectrometry or assessing changes in the physical properties of the collagen matrix.
Note: The specific methodology for quantifying collagen cross-links can vary. For the precise protocol used for this compound, referral to the primary research article is advised.
In Vivo Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This is a widely used animal model to induce liver fibrosis and evaluate the efficacy of anti-fibrotic agents.
General Protocol Outline:
-
Animals: Typically, male C57BL/6 mice are used.
-
Induction of Fibrosis: Mice are administered CCl4 (e.g., intraperitoneal injection) twice weekly for a period of 4-8 weeks to induce chronic liver injury and fibrosis.
-
Treatment: The pro-drug of this compound (PXS-5129A) is administered orally (e.g., daily gavage) during the CCl4 treatment period.
-
Endpoint Analysis:
-
Histology: Liver tissue is harvested, fixed, and stained (e.g., with Picrosirius Red) to visualize and quantify collagen deposition.
-
Biochemical Markers: Serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.
-
Hydroxyproline Assay: The total collagen content in the liver is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
-
Note: Specific details regarding the CCl4 dosage, the PXS-5129A treatment regimen (dose, frequency, and duration), and the detailed procedures for endpoint analysis should be obtained from the primary publication.
In Vivo Bleomycin-Induced Lung Fibrosis Model
This model is a standard for studying pulmonary fibrosis and testing potential therapies.
General Protocol Outline:
-
Animals: Typically, C57BL/6 mice are used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) is administered to induce lung injury and subsequent fibrosis.
-
Treatment: PXS-5129A is administered orally, typically starting after the initial inflammatory phase (e.g., day 7 post-bleomycin) to assess its effect on established fibrosis.
-
Endpoint Analysis:
-
Histology: Lung tissue is collected, fixed, and stained (e.g., Masson's trichrome) to evaluate the extent of fibrosis.
-
Hydroxyproline Assay: Total lung collagen content is quantified.
-
Bronchoalveolar Lavage (BAL): BAL fluid can be analyzed for inflammatory cell counts and cytokine levels.
-
Note: The optimal bleomycin dose, the timing and dosage of PXS-5129A treatment, and the specific protocols for endpoint analysis are critical for the reproducibility of this model and should be referenced from the original study.
Summary and Future Directions
This compound is a potent and selective irreversible inhibitor of LOXL2 and LOXL3 with demonstrated anti-fibrotic activity in preclinical models. Its well-defined chemical properties and mechanism of action make it a valuable tool for research into the role of LOX enzymes in fibrosis and other diseases. Further investigation is warranted to fully elucidate its therapeutic potential, including more detailed in vivo efficacy and safety studies. The experimental protocols and data presented in this guide provide a foundation for researchers to design and interpret future studies with this promising compound.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | LOXL2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
PXS-5120A: A Technical Guide to a Novel Investigational Anti-Fibrotic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
PXS-5120A is a potent and irreversible, mechanism-based inhibitor of the lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3) enzymes, with the CAS number 2125955-70-4.[1][2][3][4] As a fluoroallylamine, it demonstrates significant anti-fibrotic activity by preventing the cross-linking of collagen and elastin, key processes in the pathogenesis of fibrotic diseases.[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies associated with this compound, intended for professionals in the field of drug discovery and development.
Core Compound Data
This compound is a small molecule with the following chemical properties:
| Property | Value | Reference |
| CAS Number | 2125955-70-4 | [1][2][3] |
| Molecular Formula | C22H25ClFN3O4S | [1][2] |
| Molecular Weight | 481.97 g/mol | [1][2] |
| Class | Fluoroallylamine | [1][2][4] |
| Target(s) | Lysyl Oxidase-Like 2 (LOXL2), Lysyl Oxidase-Like 3 (LOXL3) | [1][2][3][4] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-fibrotic effects by irreversibly inhibiting the enzymatic activity of LOXL2 and LOXL3.[2][3][4] These copper-dependent amine oxidases play a crucial role in the maturation of the extracellular matrix (ECM) by catalyzing the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin.[5][6][7] This process results in the formation of highly reactive aldehyde residues, which spontaneously form covalent cross-links, leading to the stabilization and stiffening of the ECM.[6][7][8] In fibrotic diseases, the upregulation of LOXL2 is strongly associated with excessive collagen deposition and increased tissue stiffness.[9][10]
By inhibiting LOXL2 and LOXL3, this compound effectively blocks this cross-linking process, thereby reducing ECM stiffness and potentially halting or reversing the progression of fibrosis.[11][12]
Quantitative Preclinical Data
This compound has demonstrated high potency and selectivity for LOXL2 and LOXL3 over other members of the lysyl oxidase family and other amine oxidases.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species/Source | Assay | IC50 (nM) | pIC50 | Ki (nM) | pKi | Reference |
| LOXL2 | Recombinant Human | 5 | [2][3][13] | ||||
| LOXL2 | Human Fibroblast | 9 | [2][3][13] | ||||
| LOXL2 | Recombinant Mouse | 6 | [2][3][13] | ||||
| LOXL2 | Recombinant Rat | 6 | [2][3][13] | ||||
| LOXL2 | 8.4 | 83 | [2][3] | ||||
| LOXL3 | Recombinant Human | 16 | [2][3][13] | ||||
| LOXL4 | Recombinant Human | 280 | [2][3][13] | ||||
| LOXL | 5.8 | [2][3] | |||||
| Collagen Oxidation | Collagen Oxidation Assay | 13 | [2][3][13] |
This compound is reported to be >300-fold selective for LOXL2 over LOXL.[2][3][4]
Table 2: In Vivo Administration and Pharmacokinetics
| Pro-drug | Administration Route | Observation | Reference |
| PXS-5129A | Oral gavage in mice | Readily absorbed and rapidly hydrolyzed to this compound. Plasma concentrations remained above the LOXL2 IC50 (6 nM) for over 6 hours, while staying below the IC50 for LOX. | [3][14][15][16] |
Experimental Protocols
This compound's anti-fibrotic activity has been validated in established preclinical models of liver and lung fibrosis.[17][18][19] The following are generalized protocols for the key types of experiments cited in the literature for this compound.
In Vitro Enzyme Inhibition Assay (Collagen Oxidation Assay)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of lysyl oxidase family members.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human LOXL2 or other LOX family enzymes are prepared in a suitable assay buffer. A collagen substrate is also prepared.
-
Compound Incubation: this compound, at various concentrations, is pre-incubated with the recombinant enzyme to allow for binding.
-
Reaction Initiation: The collagen substrate is added to the enzyme-inhibitor mixture to initiate the enzymatic reaction.
-
Detection of Activity: The oxidative deamination of lysine residues by LOXL2 produces hydrogen peroxide (H₂O₂) as a byproduct. The amount of H₂O₂ generated is quantified using a sensitive detection method, such as the Amplex Red assay, which produces a fluorescent product in the presence of horseradish peroxidase.[20]
-
Data Analysis: The fluorescence is measured over time, and the rate of reaction is calculated. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Models of Fibrosis
The anti-fibrotic efficacy of this compound is typically evaluated in rodent models where fibrosis is induced chemically.
Methodology:
-
Acclimatization: Experimental animals (typically mice or rats) are acclimatized to the laboratory conditions.
-
Fibrosis Induction: Liver fibrosis is induced by repeated intraperitoneal injections of carbon tetrachloride (CCl₄), often twice a week for several weeks.[2][10][21] CCl₄ causes hepatocyte injury, leading to inflammation and subsequent activation of hepatic stellate cells, which results in collagen deposition.[3][11]
-
Treatment: The pro-drug of this compound, PXS-5129A, is administered to the animals, typically via oral gavage, either prophylactically or therapeutically.[14]
-
Endpoint Analysis: At the end of the study period, animals are euthanized, and liver tissues are harvested. The extent of fibrosis is assessed through:
-
Histology: Staining of liver sections with Sirius Red or Masson's trichrome to visualize collagen deposition.
-
Biochemical Analysis: Quantification of the total collagen content in the liver by measuring the hydroxyproline concentration.
-
Gene Expression Analysis: Measurement of pro-fibrotic gene expression (e.g., Col1a1, Acta2) via qPCR.
-
Methodology:
-
Fibrosis Induction: Pulmonary fibrosis is induced in mice or rats by a single or repeated intratracheal or intranasal administration of bleomycin.[1][13][17][18][19] Bleomycin causes lung injury and inflammation, leading to a fibrotic response characterized by excessive collagen deposition.[18]
-
Treatment: PXS-5129A is administered to the animals, usually via oral gavage, during the course of the study.
-
Endpoint Analysis: After a specified period (e.g., 14 or 21 days), lung tissues are harvested for analysis. The severity of fibrosis is determined by:
-
Histology: Assessment of lung architecture and fibrosis using the Ashcroft scoring method on stained lung sections.[1]
-
Biochemical Analysis: Measurement of lung collagen content via the hydroxyproline assay.
-
Lung Function Tests: In some studies, lung function parameters such as compliance and elastance are measured.[12]
-
Conclusion
This compound is a promising anti-fibrotic agent with a well-defined mechanism of action targeting LOXL2 and LOXL3. Its high potency and selectivity, coupled with demonstrated efficacy in preclinical models of liver and lung fibrosis, underscore its therapeutic potential. Further investigation and clinical development are warranted to establish its safety and efficacy in human fibrotic diseases. This technical guide provides a foundational understanding of this compound for researchers and developers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LOXL2 Inhibition Paves the Way for Macrophage-Mediated Collagen Degradation in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysyl oxidase–like 2 (LOXL2)–mediated cross-linking of tropoelastin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The challenge of determining lysyl oxidase activity: Old methods and novel approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Lysyl Oxidase Activity in Tumor Extracellular Matrix Using Peptide-Functionalized Gold Nanoprobes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 11. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 12. Linking LOXL2 to Cardiac Interstitial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 14. This compound | Monoamine Oxidase | TargetMol [targetmol.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. This compound | CAS#:2125955-70-4 | Chemsrc [chemsrc.com]
- 17. The Bleomycin Model of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. item.fraunhofer.de [item.fraunhofer.de]
- 19. Video: A Mouse Model of Pulmonary Fibrosis Induced by Nasal Bleomycin Nebulization [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. ichorlifesciences.com [ichorlifesciences.com]
Methodological & Application
Application Notes and Protocols: PXS-5120A In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
PXS-5120A is a potent, irreversible, and selective fluoroallylamine-based inhibitor of Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3).[1][2] These enzymes are critical in the cross-linking of extracellular matrix proteins, such as collagen and elastin, a process implicated in the progression of fibrotic diseases.[2][3] This document provides a summary of the in vitro inhibitory activity of this compound and a detailed protocol for a representative in vitro assay to determine its potency.
Data Presentation
The inhibitory activity of this compound has been quantified against various lysyl oxidase (LOX) family enzymes using multiple in vitro assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki).
| Target Enzyme | Assay Type/Substrate | IC50 (nM) | Ki (nM) | pIC50 | Selectivity | Reference |
| Recombinant Human LOXL2 | Amplex-Red Oxidation Assay | 5 | - | 8.4 | >300-fold vs LOX | [1] |
| Human Fibroblast LOXL2 | Not Specified | 9 | - | - | - | [1][4] |
| Recombinant Mouse LOXL2 | Not Specified | 6 | - | - | - | [1][4] |
| Recombinant Rat LOXL2 | Not Specified | 6 | - | - | - | [1][4] |
| Recombinant Human LOXL3 | Amplex-Red Oxidation Assay (putrescine substrate) | 16 | - | - | - | [1][4] |
| Recombinant Human LOXL4 | Not Specified | 280 | - | - | - | [1][4] |
| Recombinant Human LOX | Not Specified | - | - | 5.8 | - | [1] |
| Collagen Oxidation Assay | Not Specified | 13 | - | - | - | [1][4] |
| Recombinant Human LOXL2 | Not Specified | - | 83 | - | - | [1][4] |
Signaling Pathway
Lysyl oxidases play a crucial role in the maturation of the extracellular matrix (ECM). LOXL2 and LOXL3 catalyze the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin. This process results in the formation of reactive aldehydes, which then spontaneously form covalent cross-links, leading to the stabilization and stiffening of the ECM. In fibrotic diseases, the upregulation of LOXL2/3 contributes to excessive collagen deposition and tissue scarring. This compound irreversibly inhibits LOXL2/3, thereby preventing collagen cross-linking and mitigating fibrosis.
Caption: Mechanism of LOXL2/3-mediated collagen cross-linking and its inhibition by this compound.
Experimental Protocols
In Vitro LOXL2/3 Inhibition Assay using Amplex-Red
This protocol describes a method to determine the inhibitory potential of this compound on recombinant human LOXL2 or LOXL3 activity using a fluorometric assay. The assay measures the hydrogen peroxide (H2O2) produced during the oxidation of a substrate (e.g., putrescine or a specific peptide) by the LOXL enzyme. H2O2, in the presence of horseradish peroxidase (HRP), reacts with Amplex-Red to produce the highly fluorescent resorufin, which can be quantified.
Materials and Reagents:
-
Recombinant Human LOXL2 or LOXL3 enzyme
-
This compound
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish Peroxidase (HRP)
-
Putrescine dihydrochloride (B599025) (or other suitable LOXL substrate)
-
Bovine Serum Albumin (BSA)
-
Assay Buffer (e.g., 50 mM Sodium Borate Buffer, pH 8.2)
-
DMSO (for dissolving this compound)
-
Black, flat-bottom 96-well microplates
-
Microplate reader with fluorescence capabilities (Excitation: ~530-560 nm, Emission: ~590 nm)
Experimental Workflow Diagram:
Caption: Workflow for the in vitro LOXL2/3 inhibition assay.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).
-
-
Reagent Preparation:
-
Prepare the Assay Buffer (50 mM Sodium Borate, pH 8.2, containing 0.1% BSA).
-
Prepare a working solution of the LOXL2 or LOXL3 enzyme in Assay Buffer to a final concentration that yields a robust signal within the linear range of the assay.
-
Prepare a Detection Reagent Mix containing Amplex-Red, HRP, and the substrate (e.g., putrescine) in Assay Buffer. The final concentrations in the well should be optimized, but typical ranges are 50 µM Amplex-Red, 0.1 U/mL HRP, and 1-10 mM putrescine.
-
-
Assay Plate Setup (96-well format):
-
Add 1 µL of the serially diluted this compound or DMSO (for vehicle control and maximum activity wells) to the appropriate wells of a black 96-well plate.
-
Add 50 µL of the LOXL enzyme working solution to each well containing the compound or DMSO. For background control wells, add 50 µL of Assay Buffer without the enzyme.
-
Mix gently by tapping the plate.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 30 minutes. This allows the inhibitor to bind to the enzyme before the reaction is initiated.[1]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the Detection Reagent Mix to all wells. The total reaction volume will be approximately 101 µL.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: ~545 nm, Emission: ~590 nm) in kinetic mode, taking readings every 1-2.5 minutes for a duration of 30-60 minutes.[1]
-
-
Data Analysis:
-
For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence signal versus time plot (RFU/min).
-
Subtract the average rate of the background control wells from all other wells.
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = (1 - (Rate of test well / Rate of vehicle control well)) * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (or similar sigmoidal dose-response) curve. The IC50 is the concentration of this compound that produces 50% inhibition of enzyme activity.[5]
-
References
Application Notes and Protocols for PXS-5120A: A Potent LOXL2/3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXS-5120A is a potent and irreversible inhibitor of Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3), enzymes critically involved in the cross-linking of extracellular matrix proteins like collagen and elastin.[1][2][3] Dysregulation of LOXL2 and LOXL3 activity is implicated in the progression of various fibrotic diseases, making them key therapeutic targets.[2][4][5] this compound exhibits high selectivity for LOXL2 over other related amine oxidases.[1][2] For in vivo applications, its prodrug form, PXS-5129A, is utilized for enhanced oral bioavailability.[1][3][6] These application notes provide detailed information on the solubility, stability, and experimental protocols for the effective use of this compound in research settings.
Physicochemical and In Vitro Activity Data
Solubility and Stability
Proper dissolution and storage of this compound are crucial for maintaining its activity and ensuring experimental reproducibility. The following table summarizes its key solubility and stability properties.
| Parameter | Value | Notes |
| Molecular Weight | 481.97 g/mol | |
| Appearance | White to off-white solid | |
| Solubility in DMSO | 125 mg/mL (259.35 mM)[1] | Requires sonication for complete dissolution. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
| 50 mg/mL (103.74 mM)[7] | Sonication is recommended.[7] | |
| Stock Solution Storage | -80°C for up to 6 months[1] | Store in sealed vials to prevent moisture contamination. |
| -20°C for up to 1 month[1] | Store in sealed vials to prevent moisture contamination. | |
| Shipping Condition | Room temperature in the continental US | May vary for other locations. |
| Solid Form Storage | 4°C, sealed from moisture |
In Vitro Inhibitory Activity
This compound is a potent inhibitor of LOXL2 and LOXL3. The table below details its inhibitory constants (IC₅₀, Kᵢ, pIC₅₀) against various lysyl oxidase enzymes.
| Target Enzyme | IC₅₀ / Kᵢ / pIC₅₀ | Species/Assay Condition |
| LOXL2 | Kᵢ: 83 nM; pIC₅₀: 8.4[1] | >300-fold selective over LOXL.[1] |
| Recombinant Human LOXL2 | IC₅₀: 5 nM[1] | |
| Human Fibroblast LOXL2 | IC₅₀: 9 nM[1] | |
| Recombinant Mouse LOXL2 | IC₅₀: 6 nM[1] | |
| Recombinant Rat LOXL2 | IC₅₀: 6 nM[1] | |
| LOXL3 | IC₅₀: 16 nM[1] | Recombinant Human LOXL3. |
| LOXL4 | IC₅₀: 280 nM[1] | Recombinant Human LOXL4 (moderate inhibition). |
| LOX | pIC₅₀: 5.8[1] | |
| Collagen Oxidation Assay | IC₅₀: 13 nM[1] |
Signaling Pathway
This compound exerts its anti-fibrotic effects by inhibiting LOXL2/3, key enzymes in the collagen cross-linking cascade. This pathway is often downstream of pro-fibrotic signaling molecules like TGF-β. The diagram below illustrates the central role of LOXL2 in fibrosis and the point of intervention for this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a cell-based fibrosis model.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Sonicator
Protocol:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO).
-
Vortex the solution briefly.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.[1][7]
-
Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
In Vitro LOXL2 Activity Assay (Amplex® Red Method)
Objective: To measure the enzymatic activity of LOXL2 in the presence of this compound. This protocol is adapted from established methods for measuring amine oxidase activity.
Materials:
-
Recombinant human LOXL2
-
This compound stock solution
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
Substrate (e.g., 1,5-diaminopentane or putrescine)
-
Assay buffer (e.g., 50 mM Sodium Borate, pH 8.2)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 540/590 nm)
Protocol:
-
Prepare the LOXL2 working solution by diluting recombinant LOXL2 in the assay buffer to the desired final concentration.
-
Prepare serial dilutions of this compound from the stock solution in assay buffer.
-
In the wells of the 96-well plate, add the this compound dilutions.
-
Add the LOXL2 working solution to the wells containing this compound and to control wells (vehicle control).
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Prepare the reaction mixture containing Amplex® Red, HRP, and the substrate in assay buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm for 30-60 minutes, taking readings every 1-2 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell-Based Collagen Deposition Assay (Sirius Red Staining)
Objective: To quantify the effect of this compound on collagen deposition by fibroblasts in culture.
Materials:
-
Fibroblast cell line (e.g., NIH/3T3, primary human dermal fibroblasts)
-
Cell culture medium and supplements
-
TGF-β1 (or other pro-fibrotic stimulus)
-
This compound stock solution
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)
-
0.1 M NaOH for dye elution
-
Spectrophotometer or microplate reader (absorbance at 540 nm)
Protocol:
-
Seed fibroblasts in a multi-well plate and culture until they reach confluence.
-
Induce a fibrotic phenotype by treating the cells with a pro-fibrotic agent like TGF-β1 for 24-48 hours.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for an additional 48-72 hours.
-
Aspirate the culture medium and wash the cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.
-
Wash the fixed cells with PBS.
-
Stain the cells with Picro-Sirius Red solution for 1 hour at room temperature.
-
Aspirate the staining solution and wash the wells with 0.1 M HCl to remove unbound dye.
-
Elute the bound dye by adding 0.1 M NaOH to each well and incubating with gentle shaking for 30 minutes.
-
Transfer the eluate to a new 96-well plate and measure the absorbance at 540 nm.
-
The absorbance is proportional to the amount of collagen deposited.
In Vivo Administration of PXS-5129A (Prodrug) in a Mouse Model of Fibrosis
Objective: To administer the prodrug PXS-5129A to mice via oral gavage for in vivo efficacy studies. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
PXS-5129A (prodrug of this compound)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles (18-20 gauge for mice)
-
Syringes
-
Animal scale
Protocol:
-
Prepare a homogenous suspension of PXS-5129A in the chosen vehicle at the desired concentration.
-
Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg body weight).
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach and mark the needle accordingly.
-
Carefully insert the gavage needle into the esophagus and advance it to the pre-marked depth.
-
Slowly administer the PXS-5129A suspension.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animals for any adverse effects.
-
This procedure can be repeated daily or as required by the experimental design. For example, in a bleomycin-induced lung fibrosis model, daily oral administration of a related compound, PXS-5505, has been shown to be effective.[8]
Conclusion
This compound is a valuable research tool for investigating the role of LOXL2 and LOXL3 in fibrotic diseases. Its high potency and selectivity make it a suitable candidate for both in vitro and, via its prodrug PXS-5129A, in vivo studies. The protocols provided herein offer a starting point for researchers to incorporate this compound into their experimental designs to further elucidate the mechanisms of fibrosis and evaluate novel anti-fibrotic therapies.
References
- 1. med.emory.edu [med.emory.edu]
- 2. TGF-β1- and CCN2-Stimulated Sirius Red Assay for Collagen Accumulation in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Modulation of Lysyl Oxidase-like 2 Enzymatic Activity by an Allosteric Antibody Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stainsfile.com [stainsfile.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 8. Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PXS-5120A in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PXS-5120A, a potent and irreversible dual inhibitor of Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3), in various cell culture-based assays. This compound is a valuable tool for investigating the roles of LOXL2 and LOXL3 in fibrosis, cancer progression, and other pathological processes involving extracellular matrix (ECM) remodeling.
Introduction
This compound is a mechanism-based fluoroallylamine inhibitor that demonstrates high selectivity for LOXL2 over other LOX family members.[1][2][3] It functions by irreversibly binding to the active site of LOXL2 and LOXL3, thereby preventing the cross-linking of collagen and elastin (B1584352) fibers, key events in the stiffening of the extracellular matrix.[4][5] Due to its potent anti-fibrotic activity, this compound is extensively used in pre-clinical research to explore the therapeutic potential of LOXL2/3 inhibition. For in vivo studies, its pro-drug form, PXS-5129A, is often utilized for improved oral bioavailability.[1][2][3]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 (nM) | Ki (nM) | pIC50 | Selectivity vs. LOX | Reference |
| LOXL2 | Recombinant Human | 5 | 83 | 8.4 | >300-fold | [1][6] |
| LOXL2 | Human Fibroblast | 9 | - | - | - | [1][6] |
| LOXL2 | Recombinant Mouse | 6 | - | - | - | [1][6] |
| LOXL2 | Recombinant Rat | 6 | - | - | - | [1][6] |
| LOXL3 | Recombinant Human | 16 | - | - | - | [1][6] |
| LOXL4 | Recombinant Human | 280 | - | - | - | [1][6] |
| LOX | - | - | - | 5.8 | - | [1][6] |
Key Experimental Protocols
Cell Proliferation Assay (MTS/CCK-8)
This protocol is designed to assess the effect of this compound on the proliferation of adherent cells.
Materials:
-
This compound (stock solution in DMSO)
-
Target cells (e.g., MDA-MB-231 breast cancer cells, hepatic stellate cells)
-
Complete cell culture medium
-
96-well plates
-
MTS or CCK-8 reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTS/CCK-8 Addition: Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO₂.
-
Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK-8) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for proliferation inhibition.
Cell Migration Assay (Scratch/Wound Healing Assay)
This assay evaluates the effect of this compound on the directional migration of cells.
Materials:
-
This compound (stock solution in DMSO)
-
Target cells
-
Complete cell culture medium and serum-free medium
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Formation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with serum-free medium to remove detached cells.
-
Compound Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound or vehicle control.
-
Image Acquisition (Time 0): Immediately capture images of the scratch in predefined areas for each well.
-
Incubation: Incubate the plate at 37°C and 5% CO₂.
-
Image Acquisition (Time X): Capture images of the same predefined areas at different time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the scratch at different points for each image and calculate the percentage of wound closure over time. Compare the migration rate between this compound-treated and control groups.
Cell Invasion Assay (Transwell Assay)
This assay assesses the ability of cells to invade through a basement membrane matrix, a crucial step in cancer metastasis.
Materials:
-
This compound (stock solution in DMSO)
-
Target cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet for staining
Protocol:
-
Insert Coating: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with 50-100 µL of the diluted Matrigel and allow it to solidify at 37°C for at least 30 minutes.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium containing different concentrations of this compound or vehicle control. Seed 5 x 10⁴ to 1 x 10⁵ cells into the upper chamber of the coated inserts.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
Removal of Non-invading Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-invading cells from the top surface of the membrane.
-
Fixation and Staining: Fix the invading cells on the bottom of the membrane with methanol for 10 minutes. Stain the cells with 0.5% crystal violet for 20 minutes.
-
Washing and Imaging: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry. Capture images of the stained cells using a microscope.
-
Quantification: Count the number of invaded cells in several random fields for each insert. Compare the invasion rates between the different treatment groups.
Western Blotting for Extracellular Matrix Proteins
This protocol is for analyzing the expression of key ECM proteins like collagen I and fibronectin in cell lysates or the conditioned medium.
Materials:
-
This compound (stock solution in DMSO)
-
Target cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-Collagen I, anti-Fibronectin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis: Culture cells to near confluence and treat them with this compound or vehicle control for the desired duration. For secreted proteins, collect the conditioned medium. For cellular proteins, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control like β-actin.
Mandatory Visualizations
Signaling Pathways
// Nodes TGFb [label="TGF-β1 / Hypoxia", fillcolor="#FBBC05", fontcolor="#202124"]; PXS5120A [label="this compound", shape=oval, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; LOXL2_LOXL3 [label="LOXL2 / LOXL3\n(Extracellular)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collagen_Elastin [label="Pro-Collagen\nPro-Elastin", fillcolor="#F1F3F4", fontcolor="#202124"]; Crosslinking [label="Collagen & Elastin\nCross-linking", fillcolor="#F1F3F4", fontcolor="#202124"]; ECM_Stiffness [label="Increased ECM\nStiffness", fillcolor="#34A853", fontcolor="#FFFFFF"]; Integrin [label="Integrin Signaling", fillcolor="#F1F3F4", fontcolor="#202124"]; FAK [label="FAK Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Fibrosis [label="Fibrosis", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; LOXL2_Intra [label="LOXL2\n(Intracellular)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Snail [label="Snail", fillcolor="#F1F3F4", fontcolor="#202124"]; E_cadherin [label="E-cadherin\nRepression", fillcolor="#F1F3F4", fontcolor="#202124"]; EMT [label="Epithelial-Mesenchymal\nTransition (EMT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Invasion_Metastasis [label="Invasion &\nMetastasis", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];
// Edges TGFb -> LOXL2_LOXL3 [label=" Upregulates"]; PXS5120A -> LOXL2_LOXL3 [arrowhead=tee, color="#EA4335", label=" Inhibits"]; LOXL2_LOXL3 -> Crosslinking [label=" Catalyzes"]; Collagen_Elastin -> Crosslinking; Crosslinking -> ECM_Stiffness; ECM_Stiffness -> Integrin; Integrin -> FAK; FAK -> Fibrosis; FAK -> Invasion_Metastasis; TGFb -> LOXL2_Intra [label=" Upregulates"]; PXS5120A -> LOXL2_Intra [arrowhead=tee, color="#EA4335", label=" Inhibits"]; LOXL2_Intra -> Snail [label=" Interacts with"]; Snail -> E_cadherin; E_cadherin -> EMT; EMT -> Invasion_Metastasis; } dot Caption: this compound inhibits LOXL2/3 signaling pathways.
Experimental Workflows
References
- 1. clyte.tech [clyte.tech]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. snapcyte.com [snapcyte.com]
- 4. axionbiosystems.com [axionbiosystems.com]
- 5. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Application of PXS-5120A in Oncology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXS-5120A is a potent and irreversible fluoroallylamine-based inhibitor of Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3).[1][2] These enzymes play a critical role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[1] Dysregulation of LOX family members is implicated in the progression of various cancers by promoting cell migration, proliferation, invasion, and metastasis.[3] While this compound has demonstrated significant anti-fibrotic activity in preclinical models of liver and lung fibrosis, its application in oncology is an emerging area of investigation.[2] This document provides an overview of the mechanism of action of this compound and detailed protocols for its application in oncology research, based on studies of LOXL2 inhibition.
Mechanism of Action in Oncology
LOXL2 is frequently overexpressed in various solid tumors and is associated with a poor prognosis.[3] It contributes to the stiffening of the tumor microenvironment (TME) by cross-linking collagen fibers. This altered ECM landscape promotes cancer progression through several mechanisms:
-
Epithelial-to-Mesenchymal Transition (EMT): LOXL2 can induce EMT, a process where cancer cells lose their epithelial characteristics and gain a more migratory and invasive mesenchymal phenotype.
-
Activation of Pro-tumorigenic Signaling Pathways: Increased matrix stiffness and direct enzymatic activity of LOXL2 can activate signaling cascades that promote cell survival, proliferation, and invasion. Key pathways include Focal Adhesion Kinase (FAK), Src, AKT, and ERK.[4] In the context of liver cancer, LOXL2 has been shown to enhance cell adhesion-mediated drug resistance through the integrin alpha 5 (ITGA5)/FAK/phosphoinositide 3-kinase (PI3K)/rho-associated kinase 1 (ROCK1) signaling axis.[4][5]
-
Metastasis: By remodeling the ECM, LOXL2 facilitates the invasion of cancer cells into surrounding tissues and their entry into the bloodstream, leading to metastasis.
This compound, by irreversibly inhibiting LOXL2 and LOXL3, is expected to counteract these effects, thereby reducing tumor growth and metastasis.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound and the in vivo anti-tumor efficacy of related PXS compounds.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 | Selectivity |
| Recombinant Human LOXL2 | Amplex-Red Oxidation Assay | 5 nM | >300-fold vs. LOX |
| Human Fibroblast LOXL2 | Amplex-Red Oxidation Assay | 9 nM | |
| Recombinant Mouse LOXL2 | Amplex-Red Oxidation Assay | 6 nM | |
| Recombinant Rat LOXL2 | Amplex-Red Oxidation Assay | 6 nM | |
| Collagen Oxidation Assay | 13 nM | ||
| Recombinant Human LOXL3 | Amplex-Red Oxidation Assay | 16 nM | |
| Recombinant Human LOXL4 | Amplex-Red Oxidation Assay | 280 nM |
Data sourced from MedchemExpress.
Table 2: In Vivo Anti-Tumor Efficacy of Related LOXL2 Inhibitors in an Orthotopic Breast Cancer Model (MDA-MB-231 cells)
| Compound | Description | Administration | Tumor Volume Reduction |
| PXS-S1A | Dual LOX/LOXL2 inhibitor | ~75% | |
| PXS-S2B | LOXL2 specific inhibitor (pro-drug of PXS-S2A) | ~55% |
Data from a pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer.[6]
Signaling Pathways and Experimental Workflows
LOXL2-Mediated Pro-Tumorigenic Signaling
The following diagram illustrates the central role of LOXL2 in activating key signaling pathways that promote cancer progression. Inhibition by this compound is expected to block these downstream effects.
Caption: LOXL2 signaling pathway in cancer progression.
Experimental Workflow for In Vitro Evaluation
This diagram outlines a typical workflow for assessing the efficacy of this compound on cancer cell lines in vitro.
Caption: In vitro experimental workflow.
Experimental Protocols
In Vitro Cell Proliferation Assay (MTS Assay)
This protocol is adapted from studies on LOXL2 inhibitors in breast cancer cell lines.[6]
Objective: To determine the effect of this compound on the proliferation of cancer cells in a 2D or 3D culture.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 1,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTS Assay:
-
At each time point, add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle control to determine the percentage of proliferation inhibition.
-
Calculate the IC50 value using a non-linear regression analysis.
-
In Vitro Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To assess the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well or 12-well plates
-
200 µL pipette tip or a wound-making tool
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate and grow to 90-95% confluency.
-
-
Wound Creation:
-
Create a straight scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells twice with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh medium containing different concentrations of this compound or a vehicle control.
-
-
Imaging:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area.
-
Compare the wound closure rates between treated and control groups.
-
In Vitro Cell Invasion Assay (Transwell/Boyden Chamber Assay)
Objective: To evaluate the effect of this compound on the invasive potential of cancer cells through an extracellular matrix barrier.
Materials:
-
Cancer cell line of interest
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound stock solution (in DMSO)
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel or other basement membrane extract
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Chamber Preparation:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel in cold, serum-free medium.
-
Coat the upper surface of the Transwell inserts with 50-100 µL of the diluted Matrigel and incubate at 37°C for at least 4 hours to allow for gelling.
-
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
Add the desired concentration of this compound or vehicle control to the cell suspension.
-
Add 200 µL of the cell suspension to the upper chamber of the coated inserts.
-
Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation:
-
Incubate for 12-48 hours at 37°C, 5% CO₂.
-
-
Staining and Counting:
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields under a microscope.
-
-
Data Analysis:
-
Calculate the average number of invading cells per field.
-
Compare the number of invading cells between the treated and control groups.
-
In Vivo Orthotopic Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in an orthotopic cancer model. It is crucial to adhere to institutional animal care and use committee (IACUC) guidelines.
Objective: To assess the effect of this compound on tumor growth and metastasis in a clinically relevant animal model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line of interest (luciferase-expressing for bioluminescence imaging is recommended)
-
This compound or its pro-drug PXS-5129A
-
Vehicle for administration (e.g., sterile saline)
-
Surgical instruments
-
Anesthetics and analgesics
-
Bioluminescence imaging system (if applicable)
-
Calipers
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or Matrigel) at the desired concentration.
-
Anesthetize the mice according to approved protocols.
-
Surgically expose the target organ (e.g., mammary fat pad for breast cancer, pancreas for pancreatic cancer).
-
Inject the cell suspension into the organ.
-
Suture the incision and provide post-operative care, including analgesics.
-
-
Tumor Growth Monitoring and Treatment:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (or its pro-drug) or vehicle via the appropriate route (e.g., oral gavage) and schedule. The pro-drug PXS-5129A is often used for in vivo studies due to its oral bioavailability.
-
Monitor tumor growth regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²) or bioluminescence imaging.
-
Monitor animal health and body weight.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach the predetermined endpoint size or if signs of distress are observed.
-
Excise the primary tumor and weigh it.
-
Collect organs (e.g., lungs, liver) to assess for metastases.
-
Metastatic burden can be quantified by counting surface nodules, histopathological analysis, or ex vivo bioluminescence imaging.
-
-
Data Analysis:
-
Compare tumor growth rates and final tumor weights between treated and control groups.
-
Calculate the percentage of tumor growth inhibition (TGI).
-
Compare the incidence and number of metastases between groups.
-
Conclusion
This compound is a promising agent for oncology research due to its potent and selective inhibition of LOXL2 and LOXL3, key enzymes in tumor progression. The protocols outlined in this document provide a comprehensive framework for investigating the anti-cancer effects of this compound in both in vitro and in vivo settings. Further research is warranted to fully elucidate its therapeutic potential in various cancer types.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of lysyl oxidase‐like 2 overcomes adhesion‐dependent drug resistance in the collagen‐enriched liver cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of lysyl oxidase-like 2 overcomes adhesion-dependent drug resistance in the collagen-enriched liver cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring PXS-5120A Efficacy in Preclinical Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) components, leading to tissue scarring and organ failure. A critical step in the progression of fibrosis is the cross-linking of collagen and elastin (B1584352) fibers, a process catalyzed by the lysyl oxidase (LOX) family of enzymes.[1][2][3][4] Increased expression of Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3) is strongly associated with the development of fibrosis in various organs, including the lungs, liver, kidneys, and skin.[2][3][5]
PXS-5120A is a potent, irreversible, and highly selective dual inhibitor of LOXL2 and LOXL3.[5][6][7][8] By targeting these key enzymes, this compound prevents the pathological stiffening of the ECM, offering a direct anti-fibrotic therapeutic strategy.[1][5] This document provides detailed application notes and protocols for evaluating the efficacy of this compound in established preclinical models of fibrosis. This compound is typically administered as its pro-drug form, PXS-5129A, for in vivo studies to ensure good oral bioavailability.[5][6][7]
Mechanism of Action of this compound in Fibrosis
The primary mechanism of this compound is the inhibition of LOXL2 and LOXL3 enzymatic activity. These enzymes are secreted into the extracellular space where they catalyze the oxidative deamination of lysine (B10760008) residues on collagen and elastin precursors.[4] This action forms highly reactive aldehyde groups, which then spontaneously form covalent cross-links, stabilizing and stiffening the ECM. In fibrotic diseases, upregulated LOXL2/LOXL3 activity leads to excessive cross-linking, promoting a pro-fibrotic microenvironment.[3] this compound, a fluoroallylamine-based inhibitor, irreversibly binds to and inactivates LOXL2 and LOXL3, thereby reducing collagen cross-linking and ameliorating fibrosis.[5][6][7][9]
General Experimental Workflow
A standardized workflow is crucial for obtaining reproducible results when assessing anti-fibrotic agents. The following diagram outlines the key stages for in vivo efficacy studies of this compound.
Protocol 1: Bleomycin-Induced Lung Fibrosis Model
The bleomycin-induced lung fibrosis model is the most widely used and best-characterized model for idiopathic pulmonary fibrosis (IPF).[10][11] this compound has demonstrated efficacy in this model.[9]
Objective: To assess the anti-fibrotic efficacy of this compound in a mouse model of pulmonary fibrosis.
Materials:
-
Animals: C57BL/6 mice, 8-10 weeks old.
-
Inducing Agent: Bleomycin sulfate.
-
Test Article: PXS-5129A (pro-drug of this compound).
-
Vehicle: Appropriate for PXS-5129A formulation (e.g., 0.5% methylcellulose).
-
Anesthetics.
Procedure:
-
Fibrosis Induction:
-
Anesthetize mice (e.g., isoflurane).
-
Administer a single dose of bleomycin (e.g., 1.5 - 3.0 U/kg) via oropharyngeal (OA) or intratracheal (IT) instillation.[11] The OA route may provide a more homogeneous distribution of lesions.[11]
-
The sham/control group receives an equal volume of sterile saline.
-
-
Treatment Regimen:
-
Prophylactic Dosing: Begin daily oral gavage of PXS-5129A (e.g., 10-30 mg/kg) one day before or on the same day as bleomycin administration and continue until study termination.[1][12]
-
Therapeutic Dosing: To better mimic the clinical setting, begin daily oral gavage of PXS-5129A after fibrosis is established (e.g., 7-10 days post-bleomycin) and continue until termination.[10]
-
-
Endpoint Collection (Day 21 or 28):
-
Measure lung function in live, anesthetized mice (e.g., using FlexiVent) to assess parameters like lung elastance and forced vital capacity (FVC).[1][13]
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts (inflammation assessment).
-
Euthanize animals and harvest lungs. Inflate the left lung with formalin for histology and flash-freeze the right lung for biochemical analysis.
-
Efficacy Readouts:
-
Histology:
-
Biochemical Analysis:
-
Measure total collagen content in the right lung homogenate using a Hydroxyproline Assay.[12]
-
-
Immunohistochemistry (IHC):
-
Stain for α-smooth muscle actin (α-SMA) to identify and quantify myofibroblasts.
-
-
Gene Expression:
-
Perform qPCR on RNA extracted from lung tissue to measure fibrotic gene expression (e.g., Col1a1, Acta2, Tgfb1).
-
Protocol 2: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis
The CCl₄ model is a robust and widely accepted method for inducing liver fibrosis, which progresses to cirrhosis with chronic administration. This compound's pro-drug has shown anti-fibrotic activity in this model.[6][7]
Objective: To evaluate the efficacy of this compound in a mouse or rat model of liver fibrosis.
Materials:
-
Animals: C57BL/6 mice or Sprague-Dawley rats.
-
Inducing Agent: Carbon tetrachloride (CCl₄), diluted in a carrier oil (e.g., corn or olive oil).
-
Test Article: PXS-5129A (pro-drug of this compound).
-
Vehicle: Appropriate for PXS-5129A formulation.
Procedure:
-
Fibrosis Induction:
-
Administer CCl₄ (e.g., 0.5 - 1.0 mL/kg) via intraperitoneal (IP) injection twice weekly for 4-8 weeks.
-
The control group receives injections of the carrier oil only.
-
-
Treatment Regimen:
-
Prophylactic/Concomitant Dosing: Begin daily oral gavage of PXS-5129A at the same time as the first CCl₄ injection and continue throughout the study.
-
Therapeutic (Regression) Dosing: Administer CCl₄ for a set period (e.g., 6 weeks) to establish fibrosis. Then, cease CCl₄ injections and begin daily oral treatment with PXS-5129A for 2-4 weeks to assess reversal of fibrosis.
-
-
Endpoint Collection:
-
Collect blood via cardiac puncture at termination for serum analysis of liver function enzymes (ALT, AST).[6]
-
Euthanize animals and harvest the liver. Weigh the liver and take sections for histology and flash-freeze remaining tissue for biochemical analysis.
-
Efficacy Readouts:
-
Histology:
-
Stain paraffin-embedded liver sections with Picro Sirius Red to visualize and quantify the collagen-positive area.[6]
-
Use a semi-quantitative scoring system (e.g., METAVIR or Ishak) to stage the level of fibrosis.
-
-
Biochemical Analysis:
-
Measure total collagen content in liver homogenates using a Hydroxyproline Assay.
-
-
Immunohistochemistry (IHC):
-
Stain for α-SMA to quantify the activation of hepatic stellate cells, the primary collagen-producing cells in the liver.
-
-
Gene Expression:
-
Perform qPCR on RNA from liver tissue to measure pro-fibrotic markers (Col1a1, Timp1, Acta2).
-
Data Presentation and Interpretation
Quantitative data should be summarized in tables to facilitate clear comparison between experimental groups.
Table 1: Example Efficacy Data for this compound in Bleomycin Lung Fibrosis Model
| Parameter | Sham Control | Bleomycin + Vehicle | Bleomycin + this compound (30 mg/kg) |
| Lung Function | |||
| Lung Elastance (cmH₂O/mL) | 1.5 (± 0.2) | 2.8 (± 0.4) | 1.9 (± 0.3) |
| Histology | |||
| Ashcroft Score (0-8) | 0.5 (± 0.2) | 5.5 (± 0.8) | 2.5 (± 0.6) |
| Biochemistry | |||
| Hydroxyproline (μ g/right lung) | 150 (± 25) | 450 (± 60) | 225 (± 40) |
| Gene Expression (Fold Change) | |||
| Col1a1 mRNA | 1.0 | 12.5 (± 2.1) | 4.2 (± 1.5) |
| *Values are represented as Mean (± SD). *p < 0.01 vs. Bleomycin + Vehicle. |
Table 2: Example Efficacy Data for this compound in CCl₄ Liver Fibrosis Model
| Parameter | Oil Control | CCl₄ + Vehicle | CCl₄ + this compound (30 mg/kg) |
| Serum Markers | |||
| ALT (U/L) | 40 (± 8) | 250 (± 45) | 95 (± 20) |
| Histology | |||
| Sirius Red Positive Area (%) | 1.2 (± 0.4) | 10.5 (± 2.5) | 4.1 (± 1.8) |
| Biochemistry | |||
| Hydroxyproline (μg/g liver) | 200 (± 30) | 950 (± 120) | 450 (± 85) |
| Gene Expression (Fold Change) | |||
| Acta2 (α-SMA) mRNA | 1.0 | 9.8 (± 1.9) | 3.5 (± 1.2) |
| *Values are represented as Mean (± SD). *p < 0.01 vs. CCl₄ + Vehicle. |
Successful efficacy is demonstrated by a statistically significant reduction in histological, biochemical, and gene expression markers of fibrosis, as well as an improvement in organ function, in the this compound-treated group compared to the vehicle-treated disease group.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. mdpi.com [mdpi.com]
- 3. Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysyl oxidase inhibition in primary myelofibrosis: A renewed strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3 - figshare - Figshare [figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Quantification of Lung Fibrosis in IPF-Like Mouse Model and Pharmacological Response to Treatment by Micro-Computed Tomography [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Identification of novel readouts to assess anti-fibrotic efficacy of new compounds in a bleomycin-induced pulmonary fibrosis mouse model [usiena-air.unisi.it]
- 14. atyrpharma.com [atyrpharma.com]
PXS-5120A: Application Notes and Protocols for Preclinical Research
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prevention of bleomycin-induced lung inflammation and fibrosis in mice by naproxen and JNJ7777120 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 7. researchgate.net [researchgate.net]
- 8. Induction of liver fibrosis by CCl4 mediates pathological alterations in the spleen and lymph nodes: The potential therapeutic role of propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose-response Effects of Bleomycin on Inflammation and Pulmonary Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correction: Lysyl oxidases regulate fibrillar collagen remodelling in idiopathic pulmonary fibrosis (doi: 10.1242/dmm.030114) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PXS-5120A Technical Support Center: Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of PXS-5120A observed in experiments. The information is presented in a question-and-answer format to address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent and irreversible inhibitor of Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3).[1] It belongs to the class of fluoroallylamine inhibitors and demonstrates anti-fibrotic activity.[1]
Q2: What are the known off-target effects of this compound?
The primary known off-target effect of this compound is the moderate inhibition of Lysyl Oxidase-Like 4 (LOXL4). The compound is significantly less active against the parent Lysyl Oxidase (LOX) enzyme.[1][2] During its development, this compound was optimized to have minimal activity against other related amine oxidase family members.[3][4][5]
Q3: How significant is the inhibition of LOXL4 by this compound?
This compound is considered a moderate blocker of LOXL4.[1] The IC50 value for recombinant human LOXL4 is reported to be 280 nM, which is significantly higher than its IC50 values for LOXL2 and LOXL3, indicating a lower potency against LOXL4.[1][2]
Q4: What is the selectivity profile of this compound against other LOX family members?
This compound is highly selective for LOXL2 over LOX, with a reported selectivity of over 300-fold.[1][3][4][5]
Q5: Has this compound been screened against a broader panel of off-targets?
Troubleshooting Guide
Problem: Unexpected cellular phenotype observed in my experiment that cannot be explained by LOXL2/LOXL3 inhibition alone.
Possible Cause:
-
Moderate LOXL4 Inhibition: The observed phenotype could be a result of the moderate inhibition of LOXL4 by this compound.
-
Undisclosed Off-Target Effects: Although screened, there may be other low-affinity off-targets that could be relevant at higher concentrations of this compound.
Troubleshooting Steps:
-
Concentration-Response Analysis: Perform a detailed concentration-response curve with this compound in your experimental system. If the unexpected phenotype only manifests at high concentrations, it is more likely to be an off-target effect.
-
LOXL4 Knockdown/Knockout: If you suspect LOXL4 involvement, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate LOXL4 expression in your cells. If the phenotype is rescued or mimicked, it points towards LOXL4 as the off-target.
-
Use a Structurally Unrelated LOXL2/3 Inhibitor: Compare the effects of this compound with another potent and selective LOXL2/3 inhibitor that has a different chemical scaffold. If the unexpected phenotype is unique to this compound, it is likely due to an off-target effect.
Data Presentation
Table 1: Inhibitory Activity of this compound against LOX Family Enzymes
| Target Enzyme | Species | Assay Type | IC50 (nM) | Ki (nM) | pIC50 | Selectivity vs. LOXL2 |
| LOXL2 | Recombinant Human | Amplex Red | 5 | 83 | 8.4 | - |
| Human Fibroblast | Amplex Red | 9 | - | - | - | |
| Recombinant Mouse | Amplex Red | 6 | - | - | - | |
| Recombinant Rat | Amplex Red | 6 | - | - | - | |
| LOXL3 | Recombinant Human | Amplex Red | 16 | - | - | - |
| LOXL4 | Recombinant Human | Amplex Red | 280 | - | - | 56-fold |
| LOX | - | - | - | - | 5.8 | >300-fold |
Data compiled from MedchemExpress and TargetMol product pages.[1][2]
Experimental Protocols
Key Experiment: Determination of LOX Family Enzyme Inhibition using Amplex Red Assay
This protocol is based on the principles of the Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit, which is a common method for measuring the activity of amine oxidases like the LOX family.[6][7][8][9][10] The assay detects the hydrogen peroxide (H₂O₂) produced as a byproduct of the enzymatic oxidation of a substrate.
Materials:
-
Recombinant human LOXL2, LOXL3, or LOXL4 enzyme
-
This compound (or other inhibitors)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
A suitable amine substrate (e.g., putrescine or 1,5-diaminopentane)
-
Assay buffer (e.g., 50 mM sodium borate, pH 8.2)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~571 nm, Emission: ~585 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the LOX family enzyme, Amplex® Red, HRP, and the amine substrate in the assay buffer.
-
-
Inhibitor Pre-incubation:
-
Add a fixed amount of the LOX family enzyme to the wells of the 96-well plate.
-
Add serial dilutions of this compound (or control vehicle) to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding a mixture of the Amplex® Red reagent, HRP, and the amine substrate to each well.
-
-
Signal Detection:
-
Immediately measure the fluorescence intensity at regular intervals or after a fixed incubation time (e.g., 30 minutes) using a fluorescence microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from a no-enzyme control.
-
Plot the fluorescence intensity (or reaction rate) against the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Monoamine Oxidase | TargetMol [targetmol.com]
- 3. Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Amplex® Red Enzyme Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Optimizing PXS-5120A Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of PXS-5120A for various cell-based assays. This compound is a potent and irreversible inhibitor of Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3), enzymes critically involved in the cross-linking of collagen and elastin, which are key processes in fibrosis.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a fluoroallylamine-based inhibitor that irreversibly binds to the active site of LOXL2 and LOXL3.[1][2] This mechanism-based inhibition prevents the enzymes from catalyzing the oxidative deamination of lysine (B10760008) residues on collagen and elastin, thereby inhibiting the formation of cross-links that contribute to the stiffening of the extracellular matrix in fibrotic diseases.
Q2: What is a recommended starting concentration range for this compound in a new cell-based assay?
A2: For a novel assay, it is advisable to perform a dose-response experiment using a broad range of concentrations to determine the optimal working concentration. A logarithmic dilution series, for example, from 1 nM to 10 µM, is a common starting point. This range should encompass the biochemical IC50 values (low nanomolar range for LOXL2/3) and extend higher to account for cellular permeability and other factors.
Q3: How does serum in the culture medium affect the activity of this compound?
A3: Serum proteins can bind to small molecules, potentially reducing the effective concentration of this compound available to the cells. It is crucial to maintain a consistent serum concentration across all experiments. If variability is a concern, consider reducing the serum concentration or using serum-free media for the duration of the inhibitor treatment, provided the cells remain viable.
Q4: What is the recommended solvent for dissolving this compound and what is the maximum final concentration in cell culture?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[4] It is critical to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) in your experiments.
Q5: How should I store this compound stock solutions?
A5: Aliquot the high-concentration stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound at tested concentrations. | Concentration is too low: The effective concentration in a cellular assay can be higher than the biochemical IC50. | - Test a higher concentration range (e.g., up to 10 µM or higher, depending on cytotoxicity).- Increase the incubation time to allow for sufficient target engagement. |
| Compound instability: this compound may degrade in the culture medium over long incubation periods. | - Prepare fresh dilutions from a frozen stock for each experiment.- Consider replenishing the medium with fresh inhibitor for long-term experiments. | |
| Insensitive cell line or assay: The chosen cell line may not express sufficient levels of LOXL2/3, or the assay endpoint may not be sensitive to LOXL2/3 inhibition. | - Confirm LOXL2/3 expression in your cell line via qPCR or Western blot.- Use a positive control inhibitor (if available) or a different cell line known to be responsive. | |
| High level of cell death observed across all concentrations. | Compound-induced cytotoxicity: At high concentrations, this compound may exhibit off-target effects leading to cell death. | - Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the maximum non-toxic concentration for your specific cell line.- Reduce the highest concentration in your dose-response experiments to below the cytotoxic threshold. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically ≤ 0.1%).- Include a vehicle-only control to assess the effect of the solvent on cell viability. | |
| High variability in results between replicates. | Inconsistent cell seeding or inhibitor addition: Uneven cell distribution or pipetting errors can lead to variable results. | - Ensure a single-cell suspension before seeding and use calibrated pipettes for accurate liquid handling.- Use a multichannel pipette for adding the inhibitor to reduce variability across a plate. |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the inhibitor and affect cell growth. | - Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Inhibiting Fibroblast Activation
This protocol describes a method to determine the effective concentration of this compound for inhibiting the activation of fibroblasts, a key cell type in fibrosis. Fibroblast activation is often induced by transforming growth factor-beta (TGF-β) and can be assessed by measuring the expression of alpha-smooth muscle actin (α-SMA).
Materials:
-
Human lung fibroblasts (or other relevant fibroblast cell line)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
Recombinant human TGF-β1
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-α-SMA
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
96-well imaging plates
Procedure:
-
Cell Seeding: Seed human lung fibroblasts into a 96-well imaging plate at a density that will result in a sub-confluent monolayer after 24 hours (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in culture medium. A suggested starting range is 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Inhibitor Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Pre-incubate the cells with the inhibitor for 1-2 hours.
-
Induction of Fibroblast Activation: Add TGF-β1 to all wells (except for the untreated control wells) to a final concentration of 5 ng/mL.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Immunofluorescence Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-α-SMA antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the intensity of α-SMA staining per cell. The number of DAPI-stained nuclei can be used to normalize the data.
-
Data Analysis: Plot the normalized α-SMA intensity against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Assessing the Effect of this compound on Collagen Deposition
This protocol outlines a method to measure the effect of this compound on the deposition of collagen by fibroblasts using Sirius Red staining.
Materials:
-
Human dermal fibroblasts (or other collagen-producing cell line)
-
Fibroblast growth medium
-
This compound
-
DMSO
-
Ascorbic acid
-
24-well plates
-
Sirius Red staining solution (0.1% Direct Red 80 in saturated picric acid)
-
0.1 M NaOH
Procedure:
-
Cell Seeding: Seed human dermal fibroblasts into a 24-well plate at a density that allows them to reach confluence (e.g., 50,000 cells/well).
-
Cell Culture and Treatment:
-
Culture the cells until they reach confluence.
-
Once confluent, supplement the culture medium with 50 µg/mL ascorbic acid to promote collagen synthesis.
-
Treat the cells with a range of this compound concentrations (determined from Protocol 1 or a similar dose-finding experiment) and a vehicle control.
-
-
Incubation: Incubate the cells for 72-96 hours, changing the medium with fresh inhibitor and ascorbic acid every 48 hours.
-
Sirius Red Staining:
-
Wash the cell layers twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 30 minutes.
-
Wash twice with PBS.
-
Stain with Sirius Red solution for 1 hour at room temperature.
-
Wash extensively with distilled water to remove unbound dye.
-
-
Quantification:
-
Visually inspect the wells for red staining, which indicates collagen.
-
To quantify, add 0.1 M NaOH to each well to elute the bound dye.
-
Transfer the supernatant to a 96-well plate and measure the absorbance at 550 nm using a plate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results against the this compound concentration.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| Recombinant Human LOXL2 | Biochemical Assay | 5 |
| Human Fibroblast LOXL2 | Biochemical Assay | 9 |
| Recombinant Human LOXL3 | Biochemical Assay | 16 |
| Recombinant Human LOXL4 | Biochemical Assay | 280 |
Note: These values are derived from biochemical assays and the effective concentration in cell-based assays may be higher.
Table 2: Example Dose-Response Data for this compound in a Fibroblast Activation Assay
| This compound Concentration | Normalized α-SMA Expression (% of TGF-β control) |
| Vehicle Control | 100% |
| 1 nM | 95% |
| 10 nM | 75% |
| 100 nM | 52% |
| 1 µM | 25% |
| 10 µM | 10% |
Signaling Pathway and Experimental Workflow Diagrams
Caption: LOXL2/3 signaling pathway in fibrosis and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound in a fibroblast activation assay.
References
PXS-5120A Technical Support Center: Troubleshooting Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of PXS-5120A in solution. The following information, presented in a question-and-answer format, addresses common issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated. What should I do?
A1: Precipitation can occur if the compound's solubility limit is exceeded in a particular solvent. This compound is known to be soluble in DMSO.[1] If you observe precipitation, consider the following troubleshooting steps:
-
Verify Solvent and Concentration: Ensure you are using a recommended solvent, such as DMSO. The solubility in DMSO is reported to be 50 mg/mL (103.74 mM).[1]
-
Gentle Warming and Sonication: As recommended, gentle warming and sonication can aid in the dissolution of this compound in DMSO.[1] Be cautious with the temperature to avoid degradation.
-
Prepare a Fresh Stock: If precipitation persists, it is advisable to prepare a fresh stock solution, ensuring the powder is fully dissolved before further dilution.
Q2: I am observing a loss of this compound activity in my experiments. Could this be a stability issue?
A2: Yes, a loss of activity can be indicative of compound degradation. This compound is a potent, irreversible inhibitor of Lysyl Oxidase-like 2/3 (LOXL2/3), and maintaining its stability is crucial for reliable experimental outcomes.[2][3][4][5] To mitigate loss of activity, adhere to the following storage and handling guidelines:
-
Proper Storage of Stock Solutions: Store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2] Always keep the solution sealed and protected from moisture.[2]
-
Avoid Repeated Freeze-Thaw Cycles: It is highly recommended to aliquot your stock solution into single-use volumes.[2] This prevents degradation that can be caused by repeated changes in temperature.
-
Freshly Prepare Working Solutions: For your experiments, dilute the stock solution to the final working concentration immediately before use. Do not store diluted solutions for extended periods unless their stability in the specific experimental buffer has been validated.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: DMSO is the recommended solvent for preparing stock solutions of this compound.[1] Commercial suppliers offer pre-made solutions in DMSO, typically at a concentration of 10 mM.[2]
Data and Protocols
Solubility Data
| Solvent | Concentration | Method |
| DMSO | 50 mg/mL (103.74 mM) | Sonication is recommended[1] |
Stock Solution Preparation and Storage Protocol
Objective: To prepare a stable stock solution of this compound for use in biological assays.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly to dissolve the compound. If needed, use a sonicator to aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[2]
This compound Inhibition Profile
This compound is a potent inhibitor of several members of the Lysyl Oxidase (LOX) family.
| Target | IC50 / Ki |
| Recombinant Human LOXL2 | 5 nM (IC50) |
| Human Fibroblast LOXL2 | 9 nM (IC50) |
| Recombinant Mouse LOXL2 | 6 nM (IC50) |
| Recombinant Rat LOXL2 | 6 nM (IC50) |
| Collagen Oxidation Assay | 13 nM (IC50) |
| Recombinant Human LOXL3 | 16 nM (IC50) |
| Recombinant Human LOXL4 | 280 nM (IC50) |
| LOXL2 | 83 nM (Ki); 8.4 (pIC50) |
| LOXL | 5.8 (pIC50) |
This data is compiled from multiple sources.[1][2][6]
Visual Guides
This compound Experimental Workflow
Caption: Recommended workflow for preparing and using this compound solutions.
This compound Mechanism of Action
Caption: this compound inhibits LOXL2/3, preventing ECM cross-linking and fibrosis.
References
- 1. This compound | Monoamine Oxidase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | CAS#:2125955-70-4 | Chemsrc [chemsrc.com]
Troubleshooting PXS-5120A in vivo delivery problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of PXS-5120A.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and irreversible inhibitor of Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3), which are enzymes involved in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix.[1][2][3][4] By inhibiting LOXL2/3, this compound reduces the excessive deposition and stiffening of the extracellular matrix, demonstrating anti-fibrotic activity.[1][2][3][5][6] It is a member of the fluoroallylamine class of amine oxidase inhibitors.[1]
Q2: How is this compound administered in in vivo studies?
A2: For in vivo use, this compound is administered as a pro-drug, PXS-5129A.[1][4][6] This pro-drug is readily absorbed following oral gavage and is then rapidly hydrolyzed in circulation to release the active compound, this compound.[6]
Q3: What is the selectivity profile of this compound?
A3: this compound is highly selective for LOXL2 over other lysyl oxidase (LOX) family members. It is reported to be over 300-fold more selective for LOXL2 than for LOX.[1][6] It also potently inhibits LOXL3, making it a dual LOXL2/3 inhibitor, and is a moderate blocker of LOXL4.[1]
Q4: What are the recommended storage conditions for this compound?
A4: For solid this compound, storage at 4°C in a sealed container, away from moisture, is recommended. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.
II. Troubleshooting Guide: In Vivo Delivery
This guide addresses common issues researchers may encounter during in vivo experiments with this compound's pro-drug, PXS-5129A.
Problem 1: High variability or poor reproducibility in experimental results.
-
Question: I am observing significant variability between animals or between experiments. What are the potential causes?
-
Answer: High variability can stem from several factors related to formulation, administration, or the animal model itself.
-
Inconsistent Formulation: Ensure the PXS-5129A formulation is homogenous. If it is a suspension, make sure it is uniformly mixed before each administration to prevent dose variation. Prepare the formulation fresh for each experiment if stability is a concern.
-
Inaccurate Dosing: Variability in oral gavage technique is a common cause of inconsistent results. Ensure all personnel are thoroughly trained on the procedure to minimize stress and ensure the full dose reaches the stomach.[7][8] Inaccurate dosing can occur if some of the substance is regurgitated or accidentally administered into the trachea.[7]
-
Animal Stress: The oral gavage procedure itself can be a significant stressor for mice, leading to physiological changes (e.g., increased corticosterone (B1669441) levels) that can confound experimental results.[9][10][11] Acclimate animals to handling for several days prior to the experiment to reduce stress.[7]
-
Vehicle Effects: The vehicle itself may have biological effects.[12][13] Always include a vehicle-only control group to differentiate the effects of the vehicle from the effects of this compound.
-
Problem 2: Suspected poor oral absorption or low bioavailability.
-
Question: My in vivo results are not showing the expected efficacy, and I suspect the compound is not being absorbed properly. How can I troubleshoot this?
-
Answer: While PXS-5129A is designed for good oral absorption, several factors can lead to poor bioavailability.
-
Formulation and Vehicle Choice: The solubility and stability of PXS-5129A in the chosen vehicle are critical. While the specific vehicle used in pivotal studies is not detailed in abstracts, common vehicles for oral gavage include aqueous solutions with co-solvents or surfactants (e.g., Carboxymethylcellulose (CMC), Tween-80, PEG300, DMSO).[13] It is crucial to perform pilot studies to find a vehicle that ensures optimal solubility and stability.
-
Gavage Technique Error: If the gavage needle is not correctly placed in the esophagus, the compound may be delivered into the trachea, leading to zero absorption and severe adverse effects.[7] Signs of incorrect administration include fluid coming from the animal's nose or mouth, coughing, or immediate respiratory distress.[7]
-
Gastrointestinal Issues: The health of the animal's GI tract can influence absorption. Factors like diet, microbiome, and underlying inflammation can alter drug uptake.
-
Problem 3: Observed animal distress or adverse effects after oral gavage.
-
Question: Animals are showing signs of distress (e.g., gasping, lethargy, weight loss) after administration. What should I do?
-
Answer: Animal welfare is paramount. It is critical to distinguish between procedural complications and compound-related toxicity.
-
Procedural Injury: Esophageal or stomach perforation is a risk with improper gavage technique.[7] Use a flexible, ball-tipped gavage needle of the correct size for the animal's weight to minimize injury risk.[7][8]
-
Aspiration: If the compound enters the lungs, it can cause severe respiratory distress and death. This is a critical error in technique. If you suspect aspiration, immediately stop the procedure, monitor the animal closely, and provide supportive care as per your institution's guidelines.[7]
-
Vehicle Intolerance: The chosen vehicle may cause gastrointestinal upset or other adverse reactions.[12] Observe the vehicle-only control group closely for any signs of distress.
-
Compound Toxicity: While this compound has shown good tolerability in preclinical models, high doses may lead to toxicity.[3] If distress is observed in the treatment group but not the vehicle control group, consider performing a dose-response study to find the maximum tolerated dose (MTD).
-
III. Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Ki (nM) | pIC50 |
|---|---|---|---|
| Recombinant Human LOXL2 | 5 | 83 | 8.4 |
| Human Fibroblast LOXL2 | 9 | - | - |
| Recombinant Mouse LOXL2 | 6 | - | - |
| Recombinant Rat LOXL2 | 6 | - | - |
| Recombinant Human LOXL3 | 16 | - | - |
| Recombinant Human LOXL4 | 280 | - | - |
| Lysyl Oxidase (LOX) | - | - | 5.8 |
(Data sourced from MedchemExpress product sheets citing Findlay et al., 2019)
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration |
|---|---|---|
| Cmax | Not Publicly Available | Oral Gavage (of PXS-5129A) |
| Tmax | Not Publicly Available | Oral Gavage (of PXS-5129A) |
| Half-life (t½) | Not Publicly Available | Oral Gavage (of PXS-5129A) |
| Bioavailability (F%) | Not Publicly Available | Oral Gavage (of PXS-5129A) |
(Note: Specific pharmacokinetic values for this compound in mice are not available in the public domain search results. Researchers should perform their own pharmacokinetic studies to determine these parameters for their specific animal model and formulation.)
IV. Detailed Experimental Protocols
Protocol 1: Induction of Liver Fibrosis with Carbon Tetrachloride (CCl₄) in Mice
This protocol describes a common method for inducing liver fibrosis, a model in which this compound has shown anti-fibrotic activity.[2][3][6]
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
CCl₄ Preparation: Prepare a 10% (v/v) solution of CCl₄ in a vehicle such as olive oil or corn oil.[2]
-
Induction: Administer the CCl₄ solution via intraperitoneal (i.p.) injection. A common regimen is twice a week for 4-8 weeks. The typical dose volume is 0.2 ml/kg body weight.[2]
-
PXS-5129A Treatment: The pro-drug PXS-5129A should be administered daily via oral gavage, starting either at the same time as CCl₄ induction or after a fibrotic baseline has been established.
-
Monitoring: Monitor animal body weight and general health status throughout the experiment.
-
Endpoint Analysis: At the end of the study, euthanize mice and collect blood and liver tissue. Analyze serum for liver enzymes (ALT, AST).[6] Process liver tissue for histopathological analysis (e.g., H&E and Sirius Red staining) and quantify collagen content using a hydroxyproline (B1673980) assay.[6]
Protocol 2: Induction of Lung Fibrosis with Bleomycin (B88199) in Mice
This protocol outlines a widely used model for pulmonary fibrosis.[1][5]
-
Animal Model: Use C57BL/6 mice, 8-12 weeks old.
-
Bleomycin Administration: Anesthetize the mouse. Administer a single dose of bleomycin (e.g., 3 mg/kg) in sterile saline.[5] Administration can be via intratracheal instillation or intranasal delivery.[5]
-
PXS-5129A Treatment: Begin daily oral gavage of PXS-5129A either prophylactically (before or at the time of bleomycin administration) or therapeutically (e.g., 7-14 days post-bleomycin, once fibrosis is established).
-
Monitoring: Monitor body weight, as a transient weight loss after bleomycin is expected.
-
Endpoint Analysis: Euthanize mice typically 21-28 days after bleomycin administration. Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cells and cytokines. Harvest lung tissue for histopathology (e.g., Masson's trichome staining, Ashcroft score) and collagen quantification via hydroxyproline assay.
Protocol 3: Hydroxyproline Assay for Collagen Quantification
This biochemical assay measures the hydroxyproline content in tissue hydrolysates, which is proportional to the amount of collagen.[3][8][9]
-
Tissue Preparation: Obtain a precise wet weight of the tissue sample (e.g., 10-30 mg of liver or lung tissue).
-
Hydrolysis: Place the tissue in a pressure-tight vial with concentrated acid (e.g., 6 M HCl) or base (e.g., 10 N NaOH).[8] Hydrolyze at a high temperature (e.g., 120°C) for several hours (e.g., 3-18 hours) to break down proteins into amino acids.[8][9]
-
Neutralization: Carefully neutralize the hydrolysate.
-
Oxidation: Add an oxidizing agent (e.g., Chloramine-T solution) to convert hydroxyproline to a pyrrole (B145914) intermediate.[8] Incubate at room temperature.
-
Color Development: Add a colorimetric reagent (e.g., Ehrlich's reagent, containing DMAB).[9] Incubate at an elevated temperature (e.g., 60-65°C) to develop a colored product.[3]
-
Measurement: Cool the samples and measure the absorbance using a spectrophotometer at ~560 nm.[8][9]
-
Quantification: Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline.
V. Visualizations: Pathways and Workflows
Signaling Pathway: Inhibition of LOXL2-Mediated Fibrosis
Caption: LOXL2 inhibition pathway in fibrosis.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for a typical preclinical anti-fibrosis study.
Troubleshooting Logic: Oral Gavage Issues
References
- 1. University of Technology Sydney [web-tools.uts.edu.au]
- 2. Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting extracellular matrix stiffness for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lung Fibrosis and Fibrosis in the Lungs: Is It All about Myofibroblasts? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Item - In vivo pharmacokinetic parameters. - Public Library of Science - Figshare [plos.figshare.com]
- 13. Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity | PLOS One [journals.plos.org]
PXS-5120A Technical Support Center: Navigating Experimental Variability and Ensuring Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for users of PXS-5120A, a potent and irreversible dual inhibitor of lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3). Our goal is to empower researchers to achieve consistent and reproducible results by addressing common sources of experimental variability. This guide includes frequently asked questions (FAQs), detailed troubleshooting protocols, and key technical data.
Section 1: Frequently Asked Questions (FAQs)
1.1. Compound Handling and Storage
-
Q: How should I dissolve this compound?
-
A: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, it is recommended to prepare a stock solution in high-purity, anhydrous DMSO. To ensure complete dissolution, sonication may be required. It is crucial to use newly opened DMSO as it is hygroscopic and absorbed water can affect solubility.
-
-
Q: What are the recommended storage conditions for this compound?
-
A: For long-term storage, solid this compound should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months. To avoid repeated freeze-thaw cycles that can lead to degradation and precipitation, it is best to aliquot the stock solution into smaller, single-use volumes.
-
-
Q: I am seeing precipitation when I dilute my this compound DMSO stock in aqueous buffer. What should I do?
-
A: This is a common issue for compounds with low aqueous solubility. To mitigate this, ensure the final concentration of DMSO in your assay is kept low (typically below 0.5%). Perform serial dilutions in your aqueous buffer gradually. If precipitation persists, consider using a surfactant or other solubilizing agent, but be mindful of its potential effects on your experimental system.
-
1.2. In Vitro Experiments
-
Q: What is the mechanism of action of this compound?
-
Q: What are the typical IC50 values for this compound?
-
A: The inhibitory potency of this compound can vary slightly depending on the specific assay conditions and the source of the enzyme. Below is a summary of reported IC50 values.
-
| Enzyme/Assay | Species | IC50 (nM) |
| Recombinant LOXL2 | Human | 5 |
| Fibroblast LOXL2 | Human | 9 |
| Recombinant LOXL2 | Mouse | 6 |
| Recombinant LOXL2 | Rat | 6 |
| Collagen Oxidation Assay | - | 13 |
| Recombinant LOXL3 | Human | 16 |
| Recombinant LOXL4 | Human | 280 |
-
Q: Are there known off-target effects for this compound?
-
A: this compound has been shown to be highly selective for LOXL2 and LOXL3 over other LOX family members.[1][3] Off-target screening has revealed limited activity against a panel of other receptors and enzymes, suggesting a favorable selectivity profile.[3] However, as with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to account for any potential off-target effects in your specific model system.
-
1.3. In Vivo Experiments
-
Q: Should I use this compound or its prodrug, PXS-5129A, for in vivo studies?
-
A: For oral administration in animal models, the use of the prodrug PXS-5129A is recommended. PXS-5129A is readily absorbed and is rapidly hydrolyzed in the circulation to release the active compound, this compound.[4]
-
-
Q: How can I ensure consistent exposure in my animal models?
-
A: Variability in the conversion of PXS-5129A to this compound can be a source of experimental inconsistency. To minimize this, ensure consistent formulation and administration of the prodrug. It is also advisable to perform pharmacokinetic studies in your specific animal model to determine the optimal dosing regimen to achieve and maintain the desired plasma concentrations of this compound.
-
-
Q: What are some common challenges when using this compound in fibrosis models like the bleomycin-induced lung fibrosis model?
-
A: The bleomycin (B88199) model itself is known for its inherent variability.[5][6][7][8] To improve reproducibility, it is crucial to standardize the bleomycin administration protocol. Factors such as the dose, route of administration, and the age and strain of the animals can all influence the severity of fibrosis. When evaluating the efficacy of this compound in this model, it is important to have well-defined, quantitative endpoints for fibrosis assessment, such as hydroxyproline (B1673980) content or histological scoring, and to use appropriate vehicle controls.
-
Section 2: Troubleshooting Guides
2.1. Inconsistent Results in Lysyl Oxidase (LOX) Activity Assays
A common method for measuring LOX activity is the Amplex Red assay, which detects the hydrogen peroxide produced during the enzymatic reaction. However, this assay is susceptible to interference.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High background fluorescence | 1. Contaminated reagents or buffers. 2. Autoxidation of the Amplex Red reagent. | 1. Use fresh, high-purity reagents and buffers. 2. Prepare the Amplex Red working solution immediately before use and protect it from light. 3. Include a "no enzyme" control to measure background fluorescence and subtract it from all readings. |
| Low or no signal | 1. Inactive enzyme. 2. Presence of interfering substances in the sample. | 1. Ensure the LOX enzyme is properly stored and handled to maintain its activity. 2. Thiols (e.g., DTT, β-mercaptoethanol), some detergents (e.g., Tween-20, Triton X-100), NADH, and NADPH can interfere with the assay.[9] If your sample contains these substances, consider a sample preparation step to remove them, such as dialysis or using a desalting column. |
| High variability between replicates | 1. Inaccurate pipetting. 2. Incomplete mixing of reagents. 3. Temperature fluctuations. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Gently mix the reaction components thoroughly before incubation. 3. Maintain a consistent temperature during the assay incubation. |
2.2. Challenges in the Collagen Oxidation Assay
This assay measures the ability of LOX enzymes to oxidize a collagen substrate, a key step in cross-linking.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low signal-to-noise ratio | 1. Low enzyme activity. 2. Inefficient collagen coating on the plate. | 1. Increase the concentration of the LOX enzyme. 2. Ensure the collagen is properly coated on the microplate wells. This may involve optimizing the coating concentration and incubation time. |
| Inconsistent results | 1. Variability in the collagen substrate. 2. Incomplete removal of unbound reagents. | 1. Use a consistent source and lot of collagen. 2. Ensure thorough washing steps to remove any unbound enzyme or inhibitor before the detection step. |
Section 3: Experimental Protocols
3.1. Protocol: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
3.2. Protocol: General Lysyl Oxidase (LOX) Activity Assay (Amplex Red)
-
Materials:
-
LOX enzyme
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (for standard curve)
-
Assay buffer (e.g., sodium phosphate (B84403) buffer, pH 7.4)
-
Black, clear-bottom 96-well plate
-
This compound stock solution
-
-
Procedure:
-
Prepare a standard curve of hydrogen peroxide in assay buffer.
-
Prepare the Amplex Red/HRP working solution by diluting the stock solutions in assay buffer. Protect this solution from light.
-
In the 96-well plate, add your samples (e.g., cell lysates, tissue homogenates) and controls.
-
To test the effect of this compound, pre-incubate the LOX enzyme with various concentrations of the inhibitor for a specified time (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the LOX enzyme (or the enzyme-inhibitor mixture) to the wells containing the substrate.
-
Immediately add the Amplex Red/HRP working solution to all wells.
-
Incubate the plate at 37°C, protected from light, for 15-60 minutes.
-
Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm using a microplate reader.
-
Subtract the fluorescence of the "no enzyme" control from all readings.
-
Determine the LOX activity from the standard curve.
-
Section 4: Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Bleomycin Model of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bleomycin induces molecular changes directly relevant to idiopathic pulmonary fibrosis: a model for "active" disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aragen.com [aragen.com]
- 8. Bleomycin Induces Molecular Changes Directly Relevant to Idiopathic Pulmonary Fibrosis: A Model for “Active” Disease | PLOS One [journals.plos.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
PXS-5120A Technical Support Center: Interpreting Unexpected Results
Welcome to the technical support center for PXS-5120A. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during experiments with this compound.
This compound at a Glance
This compound is a potent, irreversible, and selective dual inhibitor of Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3).[1][2] It functions as a fluoroallylamine-based inhibitor, demonstrating anti-fibrotic activity by preventing the cross-linking of collagen and elastin, which are key processes in the progression of fibrotic diseases.[3][4][5] Its high selectivity for LOXL2 over LOX minimizes certain off-target effects.[2]
Inhibitory Profile of this compound
| Target Enzyme | IC50 Value (nM) | Notes |
| Recombinant Human LOXL2 | 5 | Potent inhibition. |
| Human Fibroblast LOXL2 | 9 | Active in a cellular context. |
| Recombinant Mouse LOXL2 | 6 | Suitable for murine models. |
| Recombinant Rat LOXL2 | 6 | Suitable for rat models. |
| Recombinant Human LOXL3 | 16 | Potent dual-target inhibition. |
| Recombinant Human LOXL4 | 280 | Moderate inhibitory activity. |
| Lysyl Oxidase (LOX) | >1500 (pIC50 of 5.8) | >300-fold selective for LOXL2 over LOX.[2] |
Understanding the Mechanism of Action
This compound targets LOXL2 and LOXL3, enzymes crucial for the maturation of the extracellular matrix (ECM). By irreversibly inhibiting these enzymes, this compound prevents the oxidative deamination of lysine (B10760008) residues on collagen and elastin, a critical step for covalent cross-linking. This action is intended to reduce ECM stiffness and slow or reverse the progression of fibrosis.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am not observing the expected anti-fibrotic effect with this compound.
Answer: A lack of efficacy can stem from several factors, ranging from experimental setup to compound handling. Consider the following troubleshooting steps:
-
Confirm Compound Activity: The first step is to verify that this compound is active in your specific assay system. Perform a direct enzymatic assay to measure the inhibition of LOXL2 activity.
-
Check Experimental Conditions:
-
Concentration: Are you using a concentration well above the IC50 for your target (e.g., 5-16 nM for LOXL2/3)? Titrate the compound to ensure you are in the effective range.
-
Incubation Time: As an irreversible inhibitor, this compound's effect is time-dependent. Ensure sufficient pre-incubation time with the cells or enzyme before introducing the substrate or stimulus.
-
Solubility: this compound is soluble in DMSO. Ensure the final DMSO concentration in your cell culture media is low (<0.1%) and consistent across all conditions, as higher concentrations can be cytotoxic. Prepare fresh dilutions from a frozen stock for each experiment.
-
-
Assess the Fibrotic Model:
-
LOXL2/3 Expression: Confirm that your chosen cell line or tissue model expresses sufficient levels of LOXL2 and/or LOXL3. Low target expression will result in a minimal observable effect.
-
Disease Induction: Ensure your method of inducing a fibrotic phenotype (e.g., with TGF-β1) is robust and produces a consistent increase in collagen production or other fibrotic markers.
-
-
Evaluate Endpoint Measurement: The method used to measure fibrosis is critical. Assays like the Hydroxyproline (B1673980) assay directly quantify total collagen and are very reliable.
Experimental Protocols
This protocol allows for the direct measurement of LOX family enzyme activity from cell culture supernatants or tissue homogenates to confirm inhibition by this compound.
-
Principle: This assay uses a LOX substrate that releases hydrogen peroxide (H₂O₂) upon oxidation. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe (e.g., Amplex Red) to produce a fluorescent product, which is proportional to LOX activity.[6]
-
Materials:
-
Fluorometric LOX activity assay kit (e.g., Abcam ab112139, Sigma-Aldrich MAK555)
-
Black, flat-bottom 96-well plate
-
Fluorescence microplate reader (Ex/Em = 535-540/587-590 nm)
-
Samples (cell culture media, tissue lysates), this compound, and vehicle control (DMSO)
-
-
Procedure:
-
Sample Preparation: Collect conditioned media from cell cultures treated with vehicle or this compound. If using tissues, homogenize in the provided assay buffer.
-
Reaction Mix Preparation: Prepare the reaction mix according to the kit manufacturer's instructions. This typically involves mixing the assay buffer, HRP, and the fluorescent probe.
-
Reaction Setup: To each well, add 50 µL of your sample (or positive control/blank).
-
Initiate Reaction: Add 50 µL of the LOX substrate to each well to start the reaction.
-
Measurement: Immediately begin measuring fluorescence in kinetic mode at 37°C, taking readings every 1-5 minutes for at least 30-60 minutes.
-
Data Analysis: Calculate the rate of fluorescence increase (slope) for each well. The activity in the this compound-treated samples should be significantly lower than in the vehicle-treated samples.
-
This protocol measures the total collagen content in cell layers or tissues, serving as a primary endpoint for anti-fibrotic efficacy.
-
Principle: Hydroxyproline is an amino acid almost exclusively found in collagen.[7] Samples are hydrolyzed with strong acid to release free hydroxyproline, which is then oxidized and reacted with DMAB (Ehrlich's reagent) to produce a chromophore that can be measured colorimetrically.[7][8]
-
Materials:
-
Hydroxyproline assay kit (e.g., Cayman Chemical #10008892, QuickZyme) or individual reagents
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Chloramine-T solution
-
DMAB reagent (in perchloric/isopropanol or a safer alternative)
-
Hydroxyproline standard
-
Heat block or oven capable of 95-120°C
-
Spectrophotometer (540-570 nm)
-
-
Procedure:
-
Sample Preparation: Scrape cell layers or weigh tissue samples into pressure-safe tubes.
-
Hydrolysis: Add 100 µL of 12 M HCl to each sample. Seal the tubes tightly and heat at 120°C for 3 hours (or 95°C overnight) to hydrolyze the protein.
-
Evaporation/Neutralization: After cooling, either evaporate the HCl by heating at 65°C or carefully neutralize with NaOH. Many modern kits are designed to work with diluted acid hydrolysates directly.[9]
-
Oxidation: Add 100 µL of Chloramine-T reagent to each sample and standard. Incubate at room temperature for 5-20 minutes.
-
Color Development: Add 100 µL of DMAB reagent. Incubate at 60-65°C for 15-20 minutes until a pink/purple color develops.
-
Measurement: Cool samples to room temperature and measure absorbance at ~560 nm.
-
Data Analysis: Create a standard curve using the hydroxyproline standards. Use the curve to calculate the hydroxyproline concentration in your samples, which is directly proportional to the collagen content.
-
FAQ 2: I am observing unexpected cytotoxicity or a decrease in cell number after treatment with this compound.
Answer: While this compound was optimized to have limited auxiliary pharmacology, high concentrations or specific cell-type sensitivities could lead to cytotoxicity.[1][3] This can confound anti-fibrotic results, as a lower cell number will naturally produce less collagen.
-
Determine the Cytotoxic Threshold: Perform a dose-response experiment and measure cell viability alongside your fibrosis markers. This will help you identify a non-toxic working concentration.
-
Check Solvent Concentration: Ensure the final DMSO concentration is identical and non-toxic across all wells. Create a "vehicle-only" control with the highest concentration of DMSO used.
-
Assess Cell Health: Use a viability assay, such as the MTT or MTS assay, to quantify metabolic activity, which is an indicator of cell viability.
-
Mechanism of Death: If cytotoxicity is confirmed, consider assays for apoptosis (e.g., Caspase-3/7 activity) or necrosis (e.g., LDH release) to understand the mechanism. This could indicate an off-target effect.
This protocol assesses cell metabolic activity as an indicator of viability.
-
Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[1] The amount of formazan is proportional to the number of living cells.
-
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate with cultured cells
-
Spectrophotometer (570 nm)
-
-
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired experimental duration (e.g., 24-72 hours).
-
Add MTT Reagent: Following treatment, remove the culture medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.
-
FAQ 3: My results with this compound are inconsistent between in vitro and in vivo models.
Answer: Discrepancies between different experimental systems are common in drug development. For this compound, a key consideration is its administration as a pro-drug for in vivo studies.
-
In Vivo Administration: this compound is typically administered in vivo as the pro-drug PXS-5129A. This compound is designed to be readily absorbed and then rapidly hydrolyzed in circulation to release the active this compound.[2] Using the active form (this compound) directly in in vivo studies may lead to poor bioavailability and lack of efficacy.
-
Metabolic Stability: this compound was optimized for metabolic stability.[3][4] However, the metabolic environment of a whole organism is far more complex than an in vitro culture. The half-life and distribution of the compound can vary between species.
-
Model Complexity: An in vivo fibrotic environment involves a complex interplay of various cell types (e.g., fibroblasts, macrophages, endothelial cells), cytokines, and mechanical stress, which cannot be fully replicated in vitro.[10][11] The effect of this compound may be modulated by these additional factors, leading to different outcomes. Consider using more complex in vitro models, such as co-cultures or 3D organoids, to bridge the gap.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. Measurement of lysyl oxidase activity from small tissue samples and cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. icams.ro [icams.ro]
- 8. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quickzyme.com [quickzyme.com]
- 10. Mechanisms of fibrosis: therapeutic translation for fibrotic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies to overcome the hurdles to treat fibrosis, a major unmet clinical need - PMC [pmc.ncbi.nlm.nih.gov]
PXS-5120A control experiments for research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using PXS-5120A in control experiments. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and irreversible inhibitor of Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3).[1][2][3][4][5][6] It belongs to the class of fluoroallylamine inhibitors that act by covalently binding to the target enzyme.[1][3][4][5] This irreversible inhibition makes it a powerful tool for studying the roles of LOXL2 and LOXL3 in biological processes, particularly in the context of fibrosis and cancer where these enzymes are often upregulated.[6][7]
Q2: What is the selectivity profile of this compound?
This compound is highly selective for LOXL2 over other lysyl oxidase (LOX) family members, with a selectivity of over 300-fold for LOXL2 compared to LOX.[1][2][3][4][8][9] It also demonstrates potent inhibition of LOXL3.[1][2][7][8][9] This specificity is crucial for dissecting the distinct functions of different LOX isoforms.
Q3: What is the difference between this compound and its prodrug form, PXS-5129A?
This compound is the active inhibitor. PXS-5129A is a prodrug form designed for improved oral bioavailability in in vivo studies.[2][8][9] Following oral administration, PXS-5129A is readily absorbed and rapidly hydrolyzed in the circulation to release the active compound, this compound.[2][3]
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[3][4] For stock solution preparation, dissolve the compound in DMSO; sonication may be required for complete dissolution.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM), aliquot it into single-use volumes, and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2] Avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound in my cell-based assay. | Compound inactivity: Improper storage or handling may have led to degradation. | - Prepare a fresh stock solution of this compound. - Verify the activity of the new stock in a cell-free enzymatic assay before proceeding with cell-based experiments. |
| Low LOXL2/LOXL3 expression: The cell line used may not express sufficient levels of the target enzymes. | - Confirm LOXL2 and LOXL3 expression in your cell line at both the mRNA and protein levels (e.g., via qPCR and Western blot). - Consider using a cell line known to have high LOXL2/LOXL3 expression or overexpressing the target enzyme. | |
| Inappropriate assay conditions: The experimental endpoint may not be sensitive to LOXL2/LOXL3 inhibition. | - Ensure your assay is designed to measure a downstream effect of LOXL2/LOXL3 activity, such as collagen cross-linking or cell invasion. - Include a positive control, such as a known inducer of the phenotype you are studying (e.g., TGF-β to induce fibrosis-related markers). | |
| Inconsistent results between experiments. | Variability in cell culture: Cell passage number, confluency, and serum concentration can all impact experimental outcomes. | - Standardize your cell culture conditions, including using cells within a defined passage number range. - Ensure consistent cell seeding density and serum concentrations across all experiments. |
| Pipetting errors: Inaccurate dilution of the inhibitor can lead to variable effective concentrations. | - Use calibrated pipettes and perform serial dilutions carefully. - Prepare a master mix of the final treatment medium to ensure equal inhibitor concentration across replicate wells. | |
| Observed off-target effects. | Non-specific binding: At high concentrations, inhibitors can bind to unintended targets. | - Perform a dose-response experiment to determine the lowest effective concentration of this compound. - Include appropriate negative controls, such as a structurally similar but inactive compound, if available. - As a key control, use a different method to inhibit the target, such as shRNA-mediated knockdown of LOXL2, and compare the phenotype to that observed with this compound treatment.[10] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Assay Type | Species | IC50 (nM) | pIC50 | Ki (nM) |
| LOXL2 | Recombinant | Human | 5 | 8.4 | 83 |
| LOXL2 | Human Fibroblast | Human | 9 | - | - |
| LOXL2 | Recombinant | Mouse | 6 | - | - |
| LOXL2 | Recombinant | Rat | 6 | - | - |
| LOXL3 | Recombinant | Human | 16 | - | - |
| LOXL4 | Recombinant | Human | 280 | - | - |
| LOX | - | - | - | 5.8 | - |
| Collagen Oxidation | Cell-free | - | 13 | - | - |
| Data compiled from MedChemExpress and TargetMol product datasheets.[2][3][4] |
Experimental Protocols
Protocol 1: In Vitro LOXL2 Activity Assay (Collagen Oxidation Assay)
This assay measures the ability of this compound to inhibit the enzymatic activity of LOXL2 by detecting the hydrogen peroxide produced during the oxidation of a collagen substrate.
Materials:
-
Recombinant human LOXL2
-
This compound
-
Collagen type I
-
Amplex™ Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM sodium borate (B1201080) buffer, pH 8.2)
-
96-well black microplate
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add recombinant LOXL2 to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and pre-incubate for 30 minutes at 37°C.
-
Prepare the detection reagent by mixing Amplex™ Red and HRP in the assay buffer.
-
Add the collagen substrate to each well.
-
Add the detection reagent to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence at an excitation of 530-560 nm and an emission of 590 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cell-Based Assay for LOXL2 Inhibition
This protocol provides a general framework for assessing the effect of this compound on a cellular process regulated by LOXL2, such as cell migration or invasion.
Materials:
-
Cells with endogenous or overexpressed LOXL2
-
This compound
-
Appropriate cell culture medium
-
Transwell inserts (for migration/invasion assays)
-
Extracellular matrix coating (e.g., Matrigel for invasion assays)
-
Cell stain (e.g., Crystal Violet)
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
For a migration assay, seed the pre-treated cells into the upper chamber of a Transwell insert. For an invasion assay, use an insert coated with an extracellular matrix.
-
Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.
-
Incubate for a suitable period (e.g., 12-48 hours) to allow for cell migration or invasion.
-
Remove non-migrated/invaded cells from the upper surface of the insert.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the insert.
-
Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.
-
Compare the migration/invasion of this compound-treated cells to the vehicle control.
Control Experiments:
-
Positive Control: A known inducer of the cellular process being studied (e.g., TGF-β for epithelial-mesenchymal transition).
-
Negative Control: A vehicle control (DMSO) at the same final concentration used for this compound.
-
Genetic Control: Use cells with shRNA-mediated knockdown of LOXL2 to confirm that the observed phenotype is specific to LOXL2 inhibition.
Visualizations
Caption: LOXL2 signaling pathways and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Monoamine Oxidase | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of lysyl oxidase‑like 2 ameliorates folic acid‑induced renal tubulointerstitial fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of PXS-5120A and β-aminopropionitrile (BAPN) in Preclinical Models
For Immediate Release
This guide provides a detailed comparison of the efficacy of two inhibitors of lysyl oxidase (LOX) enzymes, PXS-5120A and β-aminopropionitrile (BAPN). The information is intended for researchers, scientists, and professionals in the field of drug development, offering an objective look at the available preclinical data for these compounds.
Executive Summary
This compound is a potent and irreversible inhibitor of lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3), demonstrating high selectivity over the other lysyl oxidase isoforms.[1] In contrast, β-aminopropionitrile (BAPN) is a well-established, potent, and irreversible pan-inhibitor of all lysyl oxidase family members, lacking isoform selectivity.[2] While both compounds have demonstrated anti-fibrotic potential in preclinical studies, their distinct selectivity profiles suggest different therapeutic applications and potential side-effect profiles. This guide will delve into their mechanisms of action, present available quantitative efficacy data, and outline the experimental protocols used in key studies.
Mechanism of Action
The lysyl oxidase (LOX) family of enzymes plays a crucial role in the cross-linking of collagen and elastin, which are essential components of the extracellular matrix (ECM). Dysregulation of LOX activity is implicated in the pathogenesis of fibrotic diseases and cancer. Both this compound and BAPN target these enzymes, but with different specificities.
This compound: This compound is a mechanism-based inhibitor that specifically and irreversibly inactivates LOXL2 and LOXL3.[1] Its high selectivity for these two isoforms over LOX, LOXL1, and LOXL4 suggests a more targeted therapeutic approach, potentially minimizing off-target effects associated with the inhibition of other LOX family members.
β-aminopropionitrile (BAPN): As a pan-LOX inhibitor, BAPN irreversibly inhibits all five members of the lysyl oxidase family.[2] This broad-spectrum inhibition can be effective in conditions where multiple LOX isoforms contribute to pathology. However, its lack of selectivity is also associated with the risk of lathyrism, a condition characterized by connective tissue defects.
The following diagram illustrates the differential targeting of the LOX enzyme family by this compound and BAPN.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and BAPN, focusing on their inhibitory potency and preclinical efficacy. It is important to note that a direct head-to-head comparative study in the same experimental model was not identified in the public domain. The data presented here are compiled from separate studies.
Table 1: In Vitro Inhibitory Activity of this compound and BAPN against Lysyl Oxidase Family Enzymes
| Compound | Target Enzyme | IC50 (nM) | pIC50 | Selectivity | Reference |
| This compound | rhLOXL2 | 5 | 8.4 | >300-fold vs LOX | [1] |
| hFibroblast LOXL2 | 9 | - | [1] | ||
| rmLOXL2 | 6 | - | [1] | ||
| rrLOXL2 | 6 | - | [1] | ||
| rhLOXL3 | 16 | - | [1] | ||
| rhLOXL4 | 280 | - | [1] | ||
| rhLOX | - | 5.8 | [1] | ||
| BAPN | LOX | - | 5.5 ± 0.1 | Non-selective | [3] |
| LOXL2 | - | 6.4 ± 0.1 | Non-selective | [3] |
rh: recombinant human, h: human, rm: recombinant mouse, rr: recombinant rat
Table 2: Preclinical Anti-Fibrotic Efficacy Data
| Compound | Model | Species | Key Findings | Quantitative Data | Reference |
| This compound | CCl4-induced liver fibrosis | Mouse | Reduced collagen deposition | Data not specified in abstract | [1] |
| Bleomycin-induced lung fibrosis | Mouse | Reduced collagen deposition | Data not specified in abstract | [1] | |
| BAPN | Arteriovenous fistula remodeling | Rat | Reduced adventitial fibrosis | Significant reduction in fibrosis (p < 0.05) | [4] |
| Alkali esophageal burns | Rat | Reduced histological damage and stenosis | Significantly lower HDS vs. control (p < 0.05) | [5] |
HDS: Histological Damage Score
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and potential replication of the findings.
In Vivo Fibrosis Models
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis: This model is commonly used to induce liver fibrosis in rodents. A typical protocol involves the intraperitoneal administration of CCl4 (dissolved in a vehicle like corn oil) to mice or rats one to three times a week for a period of 4 to 8 weeks. The dosage and duration can be adjusted to induce different stages of fibrosis. Disease progression is monitored by measuring liver enzymes (ALT, AST) in the serum and histological analysis of liver tissue sections stained with Sirius Red or Masson's trichrome to visualize collagen deposition.
Bleomycin-Induced Lung Fibrosis: Pulmonary fibrosis is often induced in rodents by a single intratracheal or oropharyngeal aspiration of bleomycin (B88199). The dose of bleomycin can vary depending on the animal strain and the desired severity of fibrosis. The development of fibrosis is typically assessed 14 to 21 days after bleomycin administration. Endpoints include histological analysis of lung tissue for inflammation and fibrosis (e.g., Ashcroft score), and measurement of collagen content using a hydroxyproline (B1673980) assay.
The workflow for a typical preclinical fibrosis study is depicted below.
In Vitro Assays
Lysyl Oxidase (LOX) Activity Assay: The activity of LOX enzymes and the inhibitory potential of compounds are often measured using a fluorometric assay. This assay typically utilizes a substrate that, upon oxidation by LOX, produces hydrogen peroxide. The hydrogen peroxide is then detected using a reporter molecule (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP), which generates a fluorescent product. The fluorescence intensity is proportional to the LOX activity. To determine the IC50 of an inhibitor, the assay is performed with varying concentrations of the compound.
Collagen Deposition and Quantification: In vitro models of fibrosis often involve stimulating fibroblasts (e.g., human dermal or lung fibroblasts) with pro-fibrotic factors like TGF-β. The deposition of collagen into the extracellular matrix can be visualized and quantified using various methods.
-
Sirius Red Staining: This is a common method for staining collagen in fixed cell layers or tissue sections. The stained collagen can be visualized by microscopy and quantified by eluting the dye and measuring its absorbance.
-
Hydroxyproline Assay: Since hydroxyproline is an amino acid that is almost exclusively found in collagen, its quantification in cell lysates or tissue homogenates provides a reliable measure of total collagen content. The assay involves the hydrolysis of the sample to release free amino acids, followed by a colorimetric reaction to detect hydroxyproline.
Conclusion
References
- 1. Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Periadventitial β-aminopropionitrile-loaded nanofibers reduce fibrosis and improve arteriovenous fistula remodeling in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Beta-Aminopropionitrile and Prednisolone on the Prevention of Fibrosis in Alkali Esophageal Burns: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PXS-5120A and Pan-LOX Inhibitors in Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A key enzymatic family involved in the progression of fibrosis is the Lysyl Oxidase (LOX) family, which catalyzes the cross-linking of collagen and elastin (B1584352), thereby increasing tissue stiffness and resistance to degradation. This guide provides a comparative analysis of a selective LOXL2/3 inhibitor, PXS-5120A, and broader-acting pan-LOX inhibitors, offering insights into their mechanisms, efficacy, and experimental validation.
Introduction to LOX Inhibition in Fibrosis
The LOX family comprises five copper-dependent enzymes: LOX and four LOX-like proteins (LOXL1-4). These enzymes play a critical role in the final stages of collagen and elastin maturation. By catalyzing the oxidative deamination of lysine (B10760008) residues, they initiate the formation of covalent cross-links that stabilize the ECM. In fibrotic diseases, the upregulation of LOX family members contributes to the pathological stiffening of tissues. Therefore, inhibiting LOX activity presents a promising therapeutic strategy to ameliorate fibrosis.
This guide focuses on two distinct inhibitory approaches: selective inhibition of LOXL2/3 with this compound and broad-spectrum inhibition of the entire LOX family with pan-LOX inhibitors such as PXS-5505 and the classical inhibitor, β-aminopropionitrile (BAPN).
Mechanism of Action: A Tale of Selectivity
This compound: A Selective LOXL2/3 Inhibitor
This compound is a potent and irreversible inhibitor of Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3).[1] It is a fluoroallylamine-based compound that is administered as a pro-drug, PXS-5129A, which is then converted to the active form.[1] A key feature of this compound is its high selectivity for LOXL2 over the archetypal LOX enzyme, with a reported selectivity of over 300-fold.[1] This selectivity may offer a more targeted therapeutic approach, potentially minimizing off-target effects. LOXL2 has been implicated as a key driver in various fibrotic conditions, making its specific inhibition an attractive strategy.[2][3]
Pan-LOX Inhibitors: A Broader Approach
In contrast, pan-LOX inhibitors target multiple members of the LOX family.
-
PXS-5505: Developed by the same company as this compound, PXS-5505 is a novel, orally bioavailable small molecule that irreversibly inhibits all members of the LOX family.[4] Its mechanism is designed to prevent the cross-linking of collagen and elastin, thereby exerting a direct anti-fibrotic effect.[4] Preclinical studies have demonstrated its efficacy in various models of fibrosis.[5][6]
-
β-aminopropionitrile (BAPN): BAPN is a well-established, non-selective, irreversible inhibitor of all LOX enzymes. It has been used extensively in preclinical research to study the role of LOX in fibrosis and other biological processes. While effective at inhibiting collagen cross-linking, its clinical utility has been limited by concerns about toxicity.[7]
Comparative Efficacy in Preclinical Fibrosis Models
The following tables summarize the quantitative data from preclinical studies evaluating the anti-fibrotic effects of this compound (via its pro-drug PXS-5129A), PXS-5505, and BAPN in various animal models of fibrosis. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.
Table 1: Efficacy in Lung Fibrosis Models
| Inhibitor | Animal Model | Dosage | Duration of Treatment | Key Findings | Reference |
| PXS-5129A (pro-drug of this compound) | Bleomycin-induced lung fibrosis (mouse) | Not specified in abstract | Not specified in abstract | Displayed anti-fibrotic activity. | [1] |
| PXS-5505 | Bleomycin-induced lung fibrosis (mouse) | 15 mg/kg/day (oral) | 3 weeks | Significantly reduced hydroxyproline (B1673980) content and collagen/elastin cross-links. | [6] |
| BAPN | Radiation-induced lung fibrosis (rat, mouse) | Not specified | Up to 10 weeks | Significantly prevented the increase in collagen content (measured by hydroxyproline). | [8] |
Table 2: Efficacy in Liver Fibrosis Models
| Inhibitor | Animal Model | Dosage | Duration of Treatment | Key Findings | Reference |
| PXS-5129A (pro-drug of this compound) | CCl4-induced liver fibrosis (mouse) | Not specified in abstract | Not specified in abstract | Displayed anti-fibrotic activity. | [1] |
| PXS-5505 | CCl4-induced liver fibrosis (mouse) | Not specified | Not specified | Reduced fibrotic extent. | [5] |
| BAPN | Not specified | Not specified | Not specified | Decreased tissue stiffness by inhibiting collagen crosslinking. | [7] |
Table 3: Efficacy in Other Fibrosis Models
| Inhibitor | Animal Model | Dosage | Duration of Treatment | Key Findings | Reference |
| PXS-5505 | Bleomycin-induced skin fibrosis (mouse) | 15 mg/kg/day (oral) | Not specified | Reduced dermal thickness by ~1.5-fold and significantly reduced α-SMA levels. | [6] |
| PXS-5505 | Unilateral Ureteral Obstruction (UUO) kidney fibrosis (mouse) | Not specified | Not specified | Reduced fibrotic extent. | [5] |
| PXS-5505 | Ischemia-reperfusion heart fibrosis (mouse) | Not specified | Not specified | Reduced fibrotic extent. | [5] |
| BAPN | Arteriovenous fistula remodeling (rat) | Local delivery via nanofiber | 21 days | Significantly reduced fibrosis and improved vascular compliance. | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Simplified signaling pathway of LOX-mediated collagen cross-linking in fibrosis.
Caption: General experimental workflow for evaluating anti-fibrotic inhibitors.
Detailed Experimental Protocols
Bleomycin-Induced Lung Fibrosis in Mice
This model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate potential therapies.
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis:
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Administer a single dose of bleomycin sulfate (B86663) (typically 1.5-3.0 U/kg) via intratracheal or oropharyngeal aspiration.[10] Control animals receive sterile saline.
-
-
Treatment:
-
Begin administration of the test compound (e.g., this compound pro-drug, PXS-5505, or BAPN) at the desired dose and route (e.g., oral gavage) on a specified day relative to bleomycin administration (e.g., day 0 or day 7).
-
Continue treatment for a defined period, typically 14 to 21 days.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Harvest the lungs for analysis.
-
Histology: Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, and section. Stain sections with Masson's trichrome or Picrosirius red to assess collagen deposition and fibrosis severity (e.g., using the Ashcroft scoring system).
-
Biochemical Analysis: Homogenize the other lung lobe to measure hydroxyproline content, a quantitative measure of collagen.
-
Gene and Protein Expression: Analyze lung homogenates for the expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA), collagen type I, and TGF-β via qPCR or Western blotting.
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
This model mimics chronic liver injury leading to fibrosis.
-
Animal Model: Various mouse strains can be used, with C57BL/6 being a common choice.
-
Induction of Fibrosis:
-
Administer CCl4 (typically 0.5-1.0 mL/kg), diluted in a vehicle like corn oil or olive oil, via intraperitoneal injection or oral gavage.
-
Repeat the administration 2-3 times per week for a period of 4 to 12 weeks to induce progressive fibrosis.[11]
-
-
Treatment:
-
Initiate treatment with the inhibitor at a specific time point during the CCl4 administration period.
-
Administer the compound daily or as per the desired dosing schedule.
-
-
Endpoint Analysis:
-
Euthanize the mice 24-48 hours after the final CCl4 dose.
-
Collect blood for analysis of liver function enzymes (e.g., ALT, AST).
-
Harvest the liver for analysis.
-
Histology: Fix liver tissue for staining with Masson's trichrome or Sirius red to visualize and quantify the fibrotic area.
-
Biochemical Analysis: Measure hepatic hydroxyproline content.
-
Gene and Protein Expression: Assess the expression of key fibrotic genes and proteins in liver tissue.
-
Conclusion
Both selective LOXL2/3 inhibition with this compound and pan-LOX inhibition with agents like PXS-5505 and BAPN have demonstrated anti-fibrotic potential in preclinical models. The choice between a selective and a pan-inhibitor approach may depend on the specific fibrotic disease and the relative contribution of different LOX isoforms to its pathogenesis. This compound offers a targeted approach with the potential for a better safety profile, while pan-LOX inhibitors may provide broader efficacy by targeting multiple pro-fibrotic LOX enzymes. Further head-to-head comparative studies are warranted to delineate the relative therapeutic potential of these different inhibitory strategies. The experimental protocols and data presented in this guide provide a foundation for researchers to design and interpret studies aimed at developing novel anti-fibrotic therapies.
References
- 1. Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I/IIa trial of PXS-5505, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis | Haematologica [haematologica.org]
- 5. researchgate.net [researchgate.net]
- 6. Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Beta-aminopropionitrile as a radiation reaction preventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Periadventitial β-aminopropionitrile-loaded nanofibers reduce fibrosis and improve arteriovenous fistula remodeling in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bleomycin-induced pulmonary fibrosis mice model [bio-protocol.org]
- 11. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]
PXS-5120A: A Comparative Guide to its Cross-reactivity with Amine Oxidases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug PXS-5120A with other amine oxidases, focusing on its selectivity profile. The information presented is intended to support researchers and professionals in drug development in understanding the specific inhibitory action of this compound.
This compound is a potent, irreversible inhibitor of Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3).[1] It belongs to the class of fluoroallylamine inhibitors and has demonstrated anti-fibrotic activity.[1] A key characteristic of this compound is its high selectivity for LOXL2 over other members of the lysyl oxidase (LOX) family and other amine oxidases.
Comparative Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory activity of this compound against a panel of human amine oxidases. The data highlights the compound's high potency towards LOXL2 and LOXL3, with significantly lower activity against other related enzymes.
| Amine Oxidase Target | Enzyme Source | IC50 (nM) | Fold Selectivity vs. LOXL2 | Reference |
| LOXL2 | Recombinant Human | 5 | - | MedchemExpress |
| LOXL3 | Recombinant Human | 16 | 0.31x | MedchemExpress |
| LOX | Recombinant Human | >1500 (pIC50 = 5.8) | >300-fold | MedchemExpress |
| LOXL4 | Recombinant Human | 280 | 56x | MedchemExpress |
| MAO-A | Human | Negligible Activity | - | [1][2] |
| MAO-B | Human | Negligible Activity | - | [1] |
*Published data indicates that this compound was optimized to have "negligible substrate activity in vitro for related amine oxidase family members," including MAO-A and MAO-B. Specific IC50 values are not publicly available.[1][2]
Signaling Pathways
To understand the functional implications of this compound's inhibitory action, it is crucial to consider the signaling pathways in which its primary targets, LOXL2 and LOXL3, are involved.
Experimental Protocols
The determination of the inhibitory activity of this compound and its cross-reactivity with other amine oxidases involves specific biochemical assays. Below are generalized protocols for the key experimental methods used.
Amplex® Red-Based Fluorometric Assay for Lysyl Oxidase Activity
This assay is commonly used to measure the activity of lysyl oxidase and its inhibition. The principle of the assay is the detection of hydrogen peroxide (H₂O₂), a byproduct of the lysyl oxidase-catalyzed oxidation of its substrates.
References
Independent Validation of PXS-5120A: A Comparative Analysis of Anti-Fibrotic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-fibrotic agent PXS-5120A with alternative therapeutic strategies. The following sections detail the mechanism of action, present available experimental data, and outline the methodologies used in key studies to facilitate a comprehensive evaluation of these compounds.
Introduction to this compound and the Role of LOXL2 in Fibrosis
Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, leads to tissue scarring and organ dysfunction. A key enzyme in the fibrotic process is Lysyl Oxidase-Like 2 (LOXL2), which plays a crucial role in the cross-linking of collagen and elastin, the primary structural proteins in the ECM.[1][2] This cross-linking process is essential for the stabilization of the fibrotic matrix. This compound is a potent and irreversible inhibitor of both LOXL2 and a related enzyme, LOXL3.[1][2] By inhibiting these enzymes, this compound aims to disrupt the formation of a rigid, insoluble collagen network, thereby exerting its anti-fibrotic effects.
The signaling pathway targeted by this compound is a critical downstream component of the fibrotic cascade. Various pro-fibrotic stimuli, such as transforming growth factor-beta (TGF-β), induce the expression and secretion of LOXL2. Once in the extracellular space, LOXL2 catalyzes the oxidative deamination of lysine (B10760008) and hydroxylysine residues on collagen and elastin, initiating the cross-linking process.
Comparative Analysis of Anti-Fibrotic Agents
While direct, independent comparative studies of this compound against other anti-fibrotic agents are limited, this section presents available data for this compound and other relevant compounds to facilitate a comparative assessment. The alternatives include another LOXL2/3 inhibitor from the same chemical series (PXS-5153A), a pan-LOX inhibitor (PXS-5505), and the approved anti-fibrotic drugs for idiopathic pulmonary fibrosis (IPF), Pirfenidone and Nintedanib.
In Vitro Potency
The following table summarizes the in vitro inhibitory activity of this compound and related compounds against the lysyl oxidase family of enzymes.
| Compound | Target(s) | IC50 / Ki | Selectivity | Reference |
| This compound | LOXL2/3 | IC50: 5 nM (rhLOXL2), 16 nM (rhLOXL3) | >300-fold selective for LOXL2 over LOX | [3] |
| PXS-5153A | LOXL2/3 | Data not specified in provided abstracts | Dual inhibitor | [4] |
| PXS-5505 | Pan-LOX | Data not specified in provided abstracts | Pan-lysyl oxidase inhibitor |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; rh: recombinant human; LOX: Lysyl Oxidase; LOXL: Lysyl Oxidase-Like.
Preclinical In Vivo Efficacy
The anti-fibrotic effects of this compound and comparators have been evaluated in various animal models of fibrosis.
| Compound | Animal Model | Key Findings | Reference |
| This compound (as pro-drug PXS-5129A) | Carbon Tetrachloride (CCl4)-induced liver fibrosis (mouse) | Displayed anti-fibrotic activity. | [2] |
| Bleomycin-induced lung fibrosis (mouse) | Displayed anti-fibrotic activity. | [2] | |
| PXS-5153A | CCl4-induced liver fibrosis (mouse) | Reduced disease severity and improved liver function by diminishing collagen content and crosslinks. | [4] |
| Streptozotocin/high-fat diet-induced liver fibrosis | Reduced disease severity and improved liver function. | [4] | |
| Myocardial infarction model | Improved cardiac output. | [4] | |
| PXS-5505 | Bleomycin-induced skin and lung fibrosis (mouse) | Reduced dermal thickness, α-SMA, and pulmonary fibrosis; normalized collagen/elastin crosslinks. | |
| Ischemia-reperfusion heart model | Reduced fibrotic extent. | ||
| Unilateral ureteral obstruction kidney model | Reduced fibrotic extent. | ||
| CCl4-induced liver fibrosis | Reduced fibrotic extent. | ||
| Pirfenidone | Silica-induced lung fibrosis (mouse) | Alleviated lung dysfunction, inflammation, and deposition of fibrotic proteins. | [5] |
| Nintedanib | Not specified in provided abstracts | Reduces the development of lung fibrosis in various animal models. | [6] |
α-SMA: alpha-Smooth Muscle Actin, a marker of myofibroblast activation.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the preclinical evaluation of this compound and related compounds.
In Vitro Enzyme Inhibition Assay (for this compound)
The inhibitory activity of this compound was determined using a compound oxidation assay.[2] Recombinant human LOXL2 and other LOX family enzymes were used. The assay measures the production of hydrogen peroxide, a byproduct of the lysyl oxidase-catalyzed reaction, typically using a fluorescent probe. The IC50 values were calculated from the dose-response curves.
In Vivo Fibrosis Models
This is a widely used model to induce liver fibrosis in rodents.[6] CCl4 is typically administered intraperitoneally two to three times a week for several weeks. This leads to chronic liver injury, inflammation, and subsequent fibrosis. The pro-drug of this compound, PXS-5129A, was administered to assess its anti-fibrotic effects.[2] Efficacy is evaluated by histological analysis of liver tissue (e.g., Picrosirius Red or Masson's trichrome staining for collagen), measurement of liver enzymes (ALT, AST), and quantification of hydroxyproline (B1673980) content (a major component of collagen).
This model is commonly used to study pulmonary fibrosis. A single intratracheal or subcutaneous administration of bleomycin (B88199) induces lung injury, inflammation, and subsequent fibrosis. This compound's pro-drug was tested in this model.[2] The extent of fibrosis is assessed by histological analysis of lung tissue, measurement of lung collagen content (hydroxyproline assay), and evaluation of lung function.
Conclusion
This compound is a potent inhibitor of LOXL2 and LOXL3 with demonstrated anti-fibrotic activity in preclinical models of liver and lung fibrosis. Its mechanism of action, targeting the cross-linking of the extracellular matrix, represents a promising strategy for the treatment of fibrotic diseases. While direct independent comparative data with other anti-fibrotic agents is not yet widely available in the public domain, the existing preclinical data suggests a strong potential for this compound and related LOX inhibitors. Further independent validation and clinical trials are necessary to fully elucidate the therapeutic potential of this compound in comparison to currently approved therapies and other investigational drugs. Researchers are encouraged to consider the data presented in this guide for their ongoing and future studies in the field of anti-fibrotic drug development.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biospace.com [biospace.com]
- 6. In Vivo and In Vitro Models of Hepatic Fibrosis for Pharmacodynamic Evaluation and Pathology Exploration [mdpi.com]
A Head-to-Head Comparison of PXS-5120A and PXS-5153A for Fibrosis Research
In the landscape of anti-fibrotic research, the inhibition of the lysyl oxidase (LOX) family of enzymes presents a promising therapeutic strategy. These enzymes are critical in the cross-linking of collagen and elastin, a key process in the stiffening of tissue characteristic of fibrotic diseases. Among the inhibitors being investigated, PXS-5120A and PXS-5153A, both developed by Pharmaxis, have emerged as potent dual inhibitors of lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3). This guide provides a detailed comparison of these two compounds to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific research applications.
Mechanism of Action: Targeting Collagen Cross-Linking
Both this compound and PXS-5153A are irreversible, mechanism-based inhibitors of LOXL2 and LOXL3.[1][2][3] These enzymes play a crucial role in the maturation of the extracellular matrix (ECM) by catalyzing the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin.[4][5] This process initiates the formation of covalent cross-links that stabilize the ECM. In fibrotic conditions, the excessive cross-linking leads to tissue stiffening and organ dysfunction. By irreversibly binding to and inhibiting LOXL2 and LOXL3, both this compound and PXS-5153A effectively block this pathological process.[1][3]
In Vitro Potency and Selectivity
Both compounds exhibit high potency against LOXL2 and LOXL3. However, subtle differences in their inhibitory profiles may be relevant for specific research questions.
| Target Enzyme | This compound (IC50) | PXS-5153A (IC50) |
| Human LOXL2 | 5 nM | <40 nM |
| Human LOXL3 | 16 nM | 63 nM |
| Human LOXL4 | 280 nM | >10,000 nM |
| Human LOX | >1,000 nM | >1,000 nM |
| Human LOXL1 | >1,000 nM | >1,000 nM |
| Other Amine Oxidases | >10,000 nM | >10,000 nM |
| Data compiled from publicly available sources.[1][2][6] |
This compound demonstrates slightly higher potency against human LOXL2 and LOXL3 compared to PXS-5153A.[2] Notably, this compound also shows moderate activity against LOXL4, whereas PXS-5153A is highly selective against LOXL2 and LOXL3.[2] Both compounds exhibit excellent selectivity over other LOX family members (LOX and LOXL1) and other amine oxidases, minimizing the potential for off-target effects.[1][2]
Experimental Data from In Vivo Models
Both this compound and PXS-5153A have demonstrated anti-fibrotic efficacy in various preclinical models of fibrosis.
PXS-5153A in a Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model in Mice:
| Parameter | Vehicle Control | PXS-5153A (10 mg/kg) | % Reduction |
| Collagen Content (Hydroxyproline) | High | Significantly Reduced | ~50% |
| Immature Cross-links (DHLNL) | High | Significantly Reduced | Significant |
| Mature Cross-links (PYD) | High | Significantly Reduced | Significant |
| Data adapted from Schilter et al. (2019).[1] |
This compound in a Bleomycin-Induced Lung Fibrosis Model in Mice:
| Parameter | Vehicle Control | This compound (prodrug) | % Reduction |
| Collagen Content (Hydroxyproline) | High | Significantly Reduced | Significant |
| Lung Fibrosis Score (Ashcroft) | High | Significantly Reduced | Significant |
| Data adapted from Findlay et al. (2019).[3] |
These studies highlight the in vivo anti-fibrotic activity of both compounds, demonstrating their ability to reduce collagen deposition and cross-linking in clinically relevant models of fibrosis.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed experimental protocols are crucial.
In Vitro Enzyme Inhibition Assay (Amplex Red Assay)
This assay is commonly used to determine the IC50 values of inhibitors against LOX family enzymes.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human LOXL2 or LOXL3, horseradish peroxidase (HRP), Amplex Red, and a suitable substrate (e.g., cadaverine (B124047) or putrescine) in an appropriate assay buffer.
-
Inhibitor Plating: Serially dilute this compound or PXS-5153A in the assay buffer and add to the wells of a 96-well microplate.
-
Enzyme Addition: Add the LOXL2 or LOXL3 enzyme to each well and incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of Amplex Red, HRP, and the substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm over time.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
In Vivo Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This is a widely used model to evaluate the efficacy of anti-fibrotic compounds.
Methodology:
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
Induction of Fibrosis: Administer CCl4 (e.g., 1 mL/kg, 10% in corn oil) via intraperitoneal injection twice weekly for a specified duration (e.g., 4-6 weeks).
-
Compound Administration: Administer this compound (as a prodrug) or PXS-5153A orally (e.g., via gavage) at the desired dose and frequency, starting at a specific time point relative to CCl4 administration (prophylactic or therapeutic).
-
Sample Collection: At the end of the study, euthanize the animals and collect liver tissue and blood samples.
-
Histological Analysis: Fix a portion of the liver in formalin, embed in paraffin, and stain with Picro-Sirius Red to visualize and quantify collagen deposition.
-
Biochemical Analysis: Homogenize a portion of the liver to measure hydroxyproline (B1673980) content as an indicator of total collagen. Analyze plasma for markers of liver injury (e.g., ALT, AST).
-
Cross-link Analysis: A portion of the liver can be used for the analysis of collagen cross-links by techniques such as liquid chromatography-mass spectrometry (LC-MS).
Conclusion
Both this compound and PXS-5153A are valuable research tools for investigating the role of LOXL2 and LOXL3 in fibrosis and for the preclinical evaluation of anti-fibrotic therapies. The choice between the two may depend on the specific research question. This compound offers slightly higher potency and a broader inhibitory profile that includes LOXL4, which may be advantageous in certain contexts. In contrast, PXS-5153A's high selectivity for LOXL2/3 makes it an excellent tool for specifically interrogating the roles of these two enzymes. The provided experimental data and protocols offer a solid foundation for researchers to design and execute their studies using these potent and selective inhibitors.
References
- 1. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. medchemexpress.com [medchemexpress.com]
Reproducibility of Published PXS-5120A Data: A Comparative Guide for Researchers
An objective analysis of the pan-lysyl oxidase inhibitor PXS-5120A, its performance against alternative compounds, and the experimental data supporting its therapeutic potential in fibrotic diseases.
Introduction
This compound is a potent and irreversible inhibitor of the pan-Lysyl Oxidase (pan-LOX) family, with high selectivity for Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3).[1][2] These enzymes play a crucial role in the cross-linking of collagen and elastin, fundamental processes in the stiffening of the extracellular matrix (ECM) that characterizes fibrotic diseases. By inhibiting these enzymes, this compound presents a promising therapeutic strategy to halt or reverse the progression of fibrosis in various organs, including the liver and lungs. This guide provides a comprehensive comparison of published data on this compound with alternative pan-LOX inhibitors, offering researchers, scientists, and drug development professionals a clear overview of its preclinical performance and the reproducibility of the experimental findings.
Comparative Analysis of Pan-LOX Inhibitors
To provide a clear comparison of this compound's efficacy and selectivity, this section summarizes its in vitro inhibitory activity against various LOX family members alongside other notable pan-LOX inhibitors.
Table 1: In Vitro Inhibitory Activity (IC50, nM) of this compound and Comparator Compounds Against the Lysyl Oxidase (LOX) Family
| Compound | LOX | LOXL1 | LOXL2 | LOXL3 | LOXL4 | Selectivity Profile | Reference |
| This compound | >1000 | - | 5 | 16 | 280 | Highly selective for LOXL2/3 over LOX | [1] |
| PXS-5505 | 493 | 159 | 570 | 180 | 190 | Pan-LOX inhibitor | |
| PXS-S1A | ~5000 | - | 158 | - | - | Dual LOX/LOXL2 inhibitor | |
| PXS-S2A | >10000 | - | 5 | - | - | Highly selective for LOXL2 |
Data for PXS-5505, PXS-S1A, and PXS-S2A are included for comparative purposes. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
In Vivo Efficacy in Preclinical Models of Fibrosis
The anti-fibrotic potential of this compound has been evaluated in established animal models of liver and lung fibrosis. This section presents a comparative summary of the quantitative data from these studies.
Table 2: In Vivo Efficacy of this compound and Comparator Compounds in Preclinical Fibrosis Models
| Compound | Model | Key Endpoint | Result | Reference |
| This compound | Carbon Tetrachloride (CCl4)-induced liver fibrosis (mouse) | Collagen content (Sirius Red staining) | Statistically significant reduction in collagen deposition | [1] |
| This compound | Bleomycin-induced lung fibrosis (mouse) | Fibrosis score (Ashcroft score) | Significant attenuation of lung fibrosis | [1] |
| PXS-5505 | Bleomycin-induced lung fibrosis (mouse) | Ashcroft score | Significant reduction in fibrosis score | |
| PXS-S1A / PXS-S2B (pro-drug of PXS-S2A) | Orthotopic breast cancer model (mouse) | Primary tumor volume | ~75% (S1A) and ~55% (S2B) decrease in tumor volume |
Quantitative data for the percentage reduction in fibrosis for this compound is not explicitly stated in the primary publication, however, the results are reported as statistically significant.
Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.
Lysyl Oxidase Activity Assay (Amplex Red Assay)
This assay quantifies the enzymatic activity of LOX family members by measuring the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of a substrate.
Materials:
-
Recombinant human LOX family enzymes (LOX, LOXL1, LOXL2, LOXL3, LOXL4)
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Substrate (e.g., putrescine or a specific peptide substrate)
-
Assay buffer (e.g., 50 mM sodium borate (B1201080) buffer, pH 8.2)
-
This compound and other test compounds
-
96-well black microplate
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Amplex® Red reagent, and HRP.
-
Add the LOX enzyme to the wells of the microplate.
-
Add the test compounds (e.g., this compound) at various concentrations to the respective wells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 545 nm and an emission wavelength of 590 nm using a microplate reader.
-
Monitor the fluorescence kinetically over a period of time (e.g., 30 minutes).
-
The rate of the reaction is proportional to the enzyme activity. Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Collagen Oxidation Assay
This assay assesses the ability of LOX enzymes to oxidize collagen, a key step in cross-linking.
Materials:
-
Type I collagen
-
Recombinant human LOXL2
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer
-
This compound and other test compounds
-
96-well plate
Procedure:
-
Coat the wells of a 96-well plate with Type I collagen and incubate overnight at 4°C.
-
Wash the wells to remove any unbound collagen.
-
Add the LOXL2 enzyme to the collagen-coated wells.
-
Add the test compounds at various concentrations and pre-incubate.
-
Add the Amplex® Red reagent and HRP to the wells.
-
Incubate at 37°C for a specified time.
-
Measure the fluorescence as described in the Lysyl Oxidase Activity Assay. The amount of H2O2 produced is directly proportional to the collagen oxidation activity of LOXL2.
Visualizing the Mechanism and Workflow
To further clarify the biological context and experimental procedures, the following diagrams are provided.
Caption: Signaling pathway of pan-LOX inhibition by this compound.
Caption: Experimental workflow for the lysyl oxidase activity assay.
Caption: Logical relationship in the development of this compound.
References
Benchmarking PXS-5120A: A Comparative Guide to Novel Fibrosis Treatments
For Researchers, Scientists, and Drug Development Professionals
Fibrosis, the excessive accumulation of extracellular matrix, poses a significant therapeutic challenge across a range of debilitating diseases. This guide provides an objective comparison of PXS-5120A, a novel and potent inhibitor of lysyl oxidase-like 2 and 3 (LOXL2/3), against other leading and emerging anti-fibrotic therapies. The following sections present a comprehensive overview of their mechanisms of action, preclinical efficacy in various fibrosis models, and available clinical data, supported by detailed experimental protocols and signaling pathway visualizations.
Mechanism of Action and In Vitro Potency
This compound distinguishes itself as a potent and irreversible dual inhibitor of LOXL2 and LOXL3, enzymes crucial for the cross-linking of collagen, a key step in the stiffening of fibrotic tissue.[1][2] In comparison, other novel fibrosis treatments target different aspects of the fibrotic cascade. Pirfenidone (B1678446) is understood to have broad anti-fibrotic effects, including the downregulation of transforming growth factor-beta (TGF-β), a central pro-fibrotic cytokine. Nintedanib (B1663095) is a multi-tyrosine kinase inhibitor that targets the receptors for fibroblast growth factor (FGF), platelet-derived growth factor (PDGF), and vascular endothelial growth factor (VEGF), all of which are implicated in fibroblast proliferation and activation. Pamrevlumab is a monoclonal antibody that specifically targets connective tissue growth factor (CTGF), a downstream mediator of TGF-β signaling.[3]
The in vitro inhibitory activities of these compounds are summarized in the table below.
| Compound | Target(s) | IC50 / Affinity | Organism | Assay Type |
| This compound | LOXL2 | 5 nM | Human (recombinant) | Amplex-Red oxidation assay |
| LOXL3 | 16 nM | Human (recombinant) | Amplex-Red oxidation assay | |
| Pirfenidone | TGF-β2 production | ~0.47 mg/ml (inhibition of proliferation) | Human (lens epithelial cells) | MTT assay |
| Nintedanib | FGFR1 | 69 nM | Human (recombinant) | Kinase activity assay |
| FGFR2 | 37 nM | Human (recombinant) | Kinase activity assay | |
| FGFR3 | 108 nM | Human (recombinant) | Kinase activity assay | |
| PDGFRα | 59 nM | Human (recombinant) | Kinase activity assay | |
| PDGFRβ | 65 nM | Human (recombinant) | Kinase activity assay | |
| VEGFR1 | 34 nM | Human (recombinant) | Kinase activity assay | |
| VEGFR2 | 13 nM | Human (recombinant) | Kinase activity assay | |
| VEGFR3 | 13 nM | Human (recombinant) | Kinase activity assay | |
| Pamrevlumab | CTGF | EC50: 6.731 ng/mL (binding) | Human | ELISA |
Preclinical Efficacy in Animal Models of Fibrosis
The anti-fibrotic potential of this compound and comparator drugs has been evaluated in various preclinical models of organ fibrosis. This section summarizes the quantitative data from key studies in lung, liver, and kidney fibrosis models.
Bleomycin-Induced Lung Fibrosis
The bleomycin-induced lung fibrosis model is a widely used tool to assess the efficacy of anti-fibrotic agents. The table below compares the reported effects of this compound and other novel treatments in this model.
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Result |
| This compound (as pro-drug PXS-5129A) | Mouse | 5 mg/kg, oral, daily | Lung Hydroxyproline (B1673980) Content | Data not available in a directly comparable format |
| Pirfenidone | Hamster | 0.5% in diet | Lung Hydroxyproline Content | ~40% reduction vs. bleomycin (B88199) control[4] |
| Rat | 50 mg/kg, oral, daily | Lung Hydroxyproline Content | Significant reduction vs. bleomycin control[5] | |
| Mouse | 200 mg/kg, oral, twice daily | Ashcroft Score | 35% reduction vs. bleomycin control[6] | |
| Nintedanib | Rat | 60 mg/kg, oral, twice daily | Ashcroft Score | Significant reduction vs. bleomycin control[7] |
| Mouse | 50 mg/kg, oral, twice daily | Ashcroft Score | 26% reduction vs. bleomycin control[6] | |
| Pamrevlumab | Mouse | Data not available | Lung Hydroxyproline Content | Data not available in a directly comparable format |
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
The CCl4-induced liver fibrosis model is a standard for evaluating hepatoprotective and anti-fibrotic therapies.
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Result |
| This compound (as pro-drug PXS-5129A) | Mouse | 5 mg/kg, oral, daily | Liver Collagen (Picro Sirius Red) | Significant reduction vs. CCl4 control |
| Pirfenidone | Mouse | 250 mg/kg, oral, daily | Liver Hydroxyproline Content | 44.9% reduction vs. CCl4 control[8] |
| Mouse | 300 mg/kg in diet | Liver Collagen Deposition | Significant reduction vs. CCl4 control[9] | |
| Nintedanib | Mouse | 30 or 60 mg/kg/day, oral | Liver Fibrosis Score | Significant reduction vs. CCl4 control[10][11] |
| Pamrevlumab | Rat | Data not available | Liver Hydroxyproline Content | Data not available in a directly comparable format |
Unilateral Ureteral Obstruction (UUO)-Induced Kidney Fibrosis
The UUO model is a well-established method for studying renal interstitial fibrosis.
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Result |
| This compound | Not reported | Not reported | Not reported | Not reported |
| Pirfenidone | Rat | 500 mg/kg/day in food | Kidney Hydroxyproline Content | Significant suppression vs. UUO control[12] |
| Nintedanib | Mouse | Not specified | Renal Fibrosis | Attenuated renal fibrosis vs. UUO control[13][14] |
| Pamrevlumab | Not reported | Not reported | Not reported | Not reported |
Clinical Trial Data in Idiopathic Pulmonary Fibrosis (IPF)
Pirfenidone and nintedanib are approved for the treatment of IPF, while pamrevlumab has undergone extensive clinical investigation. Clinical development of this compound is ongoing.
| Compound | Phase | Key Efficacy Endpoint | Result |
| This compound | Phase 1 | Safety and Tolerability | Favorable safety and pharmacokinetic profile |
| Pirfenidone | Phase 3 (Pooled Analysis) | Change in % Predicted FVC at 1 year | Reduced the proportion of patients with a ≥10% decline in FVC or death by 43.8% vs. placebo[13] |
| Nintedanib | Phase 3 (INPULSIS Trials) | Annual Rate of Decline in FVC | Significantly lower rate of decline with nintedanib (-112.4 mL/year) vs. placebo (-223.3 mL/year)[15] |
| Pamrevlumab | Phase 3 (ZEPHYRUS-1) | Change in FVC at 48 weeks | Did not meet the primary endpoint; no significant difference compared to placebo[16][17] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by these anti-fibrotic agents and a typical experimental workflow for evaluating their efficacy in a preclinical model.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of anti-fibrotic agents.
Bleomycin-Induced Lung Fibrosis in Mice
Objective: To induce pulmonary fibrosis in mice to evaluate the efficacy of anti-fibrotic compounds.
Materials:
-
Bleomycin sulfate
-
Sterile saline
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Animal intubation platform and light source
-
Microsprayer or similar intratracheal delivery device
-
Experimental compound (e.g., this compound) and vehicle
Procedure:
-
Anesthetize the mouse using the chosen anesthetic.
-
Place the anesthetized mouse on the intubation platform in a supine position.
-
Visualize the trachea and vocal cords using a light source.
-
Carefully insert the microsprayer or catheter into the trachea.
-
Instill a single dose of bleomycin (typically 1-3 U/kg) in a small volume of sterile saline (e.g., 50 µL).
-
Administer the experimental compound or vehicle according to the study design (e.g., daily oral gavage starting from day 0 or a therapeutic regimen starting at a later time point).
-
Monitor the animals daily for signs of distress and record body weight.
-
At a predetermined endpoint (e.g., day 14 or 21), euthanize the animals.
-
Harvest the lungs for analysis. One lung can be fixed in formalin for histological analysis, and the other can be snap-frozen for biochemical or molecular analysis.[5][6]
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
Objective: To induce liver fibrosis in mice to assess the efficacy of anti-fibrotic compounds.
Materials:
-
Carbon tetrachloride (CCl4)
-
Vehicle for CCl4 (e.g., corn oil or olive oil)
-
Experimental compound and vehicle
Procedure:
-
Prepare a solution of CCl4 in the chosen vehicle (e.g., 10% v/v).
-
Administer CCl4 to mice via intraperitoneal (i.p.) injection (typically 0.5-1 mL/kg) twice or three times a week for a specified duration (e.g., 4-8 weeks).[3][8][9]
-
Administer the experimental compound or vehicle according to the study design.
-
Monitor the animals regularly.
-
At the end of the treatment period, euthanize the animals and collect blood and liver tissue.
-
Analyze serum for liver injury markers (e.g., ALT, AST).
-
Process liver tissue for histological analysis (e.g., H&E, Picro Sirius Red staining) and biochemical analysis (e.g., hydroxyproline content).[3][8][9]
Unilateral Ureteral Obstruction (UUO)-Induced Kidney Fibrosis in Rodents
Objective: To induce renal fibrosis through ureteral ligation to test anti-fibrotic therapies.
Materials:
-
Surgical instruments
-
Suture material (e.g., 4-0 silk)
-
Anesthetic
-
Experimental compound and vehicle
Procedure:
-
Anesthetize the rodent.
-
Make a midline abdominal incision to expose the left kidney and ureter.
-
Carefully isolate the left ureter and ligate it at two points with suture material.
-
The ureter may be severed between the ligatures.
-
Close the abdominal incision.
-
Administer the experimental compound or vehicle as per the study protocol.
-
Euthanize the animals at a defined endpoint (e.g., 7, 14, or 21 days post-surgery).
-
Harvest both the obstructed (left) and contralateral (right) kidneys.
-
Process the kidneys for histological (e.g., Masson's trichrome, Sirius Red) and biochemical (e.g., hydroxyproline) analysis to assess the degree of fibrosis.[12][13][14]
Hydroxyproline Assay for Collagen Quantification
Objective: To quantify the collagen content in tissue samples as a measure of fibrosis.
Procedure:
-
Obtain a known weight of the frozen or dried tissue sample.
-
Hydrolyze the tissue in 6N HCl at approximately 110-120°C for 18-24 hours to break down proteins into their constituent amino acids.[18][19]
-
Neutralize the hydrolysate.
-
Oxidize the hydroxyproline in the sample using Chloramine-T.
-
Add Ehrlich's reagent (p-dimethylaminobenzaldehyde), which reacts with the oxidized hydroxyproline to produce a colored product.
-
Measure the absorbance of the solution at approximately 560 nm using a spectrophotometer.
-
Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline.[20]
Picro Sirius Red Staining for Collagen Visualization
Objective: To stain collagen fibers in tissue sections for histological assessment of fibrosis.
Procedure:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Stain the sections with Picro Sirius Red solution for approximately 60 minutes.
-
Rinse briefly in acidified water.
-
Dehydrate the sections through a series of ethanol (B145695) washes and clear with xylene.
-
Mount the sections with a permanent mounting medium.
-
Visualize the stained sections under a light microscope. Collagen fibers will appear red, and the background will be yellow. Under polarized light, collagen fibers will exhibit birefringence, with thicker fibers appearing orange-red and thinner fibers appearing greenish-yellow.[16][21][22]
Conclusion
This compound demonstrates a distinct and targeted mechanism of action by inhibiting LOXL2 and LOXL3, key enzymes in the final stages of fibrotic tissue stiffening. Its high in vitro potency translates to significant anti-fibrotic efficacy in preclinical models of liver and lung fibrosis. While direct comparative studies are lacking, the available data suggests that this compound holds promise as a novel therapeutic agent for fibrotic diseases.
In comparison, pirfenidone and nintedanib have established clinical efficacy in IPF, albeit with different mechanisms of action that target earlier stages of the fibrotic cascade, such as growth factor signaling and inflammation. Pamrevlumab, targeting the downstream mediator CTGF, did not meet its primary endpoint in a recent Phase 3 trial for IPF.
The choice of therapeutic strategy for fibrosis is likely to become more nuanced, potentially involving combination therapies that target different pathways. The potent and specific mechanism of this compound, focused on the critical step of collagen cross-linking, positions it as a valuable candidate for further clinical development, both as a monotherapy and potentially in combination with other anti-fibrotic agents. Further research, including head-to-head preclinical studies and robust clinical trials, will be crucial to fully elucidate the comparative efficacy and safety of this compound in the evolving landscape of anti-fibrotic treatments.
References
- 1. Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Effects of pirfenidone on procollagen gene expression at the transcriptional level in bleomycin hamster model of lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Harnessing the translational power of bleomycin model: new insights to guide drug discovery for idiopathic pulmonary fibrosis [frontiersin.org]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. Pirfenidone inhibits carbon tetrachloride- and albumin complex-induced liver fibrosis in rodents by preventing activation of hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of pirfenidone in acute and sub-chronic liver fibrosis, and an initiation-promotion cancer model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Nintedanib in an Animal Model of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Nintedanib in an Animal Model of Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pirfenidone improves renal function and fibrosis in the post-obstructed kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nintedanib, a triple tyrosine kinase inhibitor, attenuates renal fibrosis in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pirfenidone: an anti-fibrotic and cytoprotective agent as therapy for progressive kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histological Evaluation of Renal Fibrosis in Mice [protocols.io]
- 18. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. Sirius Red staining of murine tissues [protocols.io]
- 22. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
Safety Operating Guide
Navigating the Disposal of PXS-5120A: A Guide to Safe Laboratory Practices
For researchers, scientists, and drug development professionals handling PXS-5120A, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While a specific, publicly available Safety Data Sheet (SDS) detailing the explicit disposal protocol for this compound could not be located despite extensive searches, this guide provides essential, immediate safety and logistical information based on general best practices for chemical handling and disposal.
Crucially, before proceeding with any disposal method, it is imperative to obtain the official Safety Data Sheet (SDS) from the manufacturer or supplier of this compound. This document contains vital, compound-specific information regarding hazards, handling, and disposal that is essential for ensuring the safety of personnel and the environment.
General Principles for Chemical Disposal in a Laboratory Setting
In the absence of a specific SDS for this compound, the following general procedures for the disposal of research-grade chemical compounds should be strictly adhered to. These steps are designed to minimize risk and ensure compliance with most institutional and regulatory guidelines.
Step 1: Information Gathering and Assessment
-
Obtain the SDS: Contact the supplier of this compound to request the most current Safety Data Sheet. This is a mandatory first step.
-
Consult with Safety Professionals: Engage your institution's Environmental Health and Safety (EHS) department or equivalent safety officer. They can provide guidance based on the chemical's known properties and local regulations.
-
Review Local and National Regulations: Familiarize yourself with all applicable federal, state, and local regulations governing chemical waste disposal.
Step 2: Segregation and Labeling
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Improper mixing can lead to hazardous reactions.
-
Proper Labeling: Clearly label the waste container with the full chemical name ("this compound"), concentration, and any known hazard symbols. The date of waste generation should also be included.
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Secondary Containment: Use secondary containment (e.g., a chemical-resistant tray or tub) to prevent the spread of material in case of a leak.
Step 4: Disposal
-
Licensed Waste Contractor: Arrange for the collection and disposal of the chemical waste through a licensed and certified hazardous waste contractor. Your institution's EHS department will typically manage this process.
-
Documentation: Maintain a detailed record of the disposal process, including the date, quantity of waste, and the name of the disposal contractor.
Summary of General Safety and Handling Precautions
For easy reference, the following table summarizes key safety and handling information that is generally applicable to research chemicals like this compound.
| Precaution Category | Guideline |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound. |
| Engineering Controls | Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. |
| Hygiene Practices | Avoid eating, drinking, or smoking in areas where chemicals are handled. Wash hands thoroughly after handling the compound. |
| Spill Response | In the event of a spill, follow your laboratory's established spill response procedure. This typically involves containing the spill, neutralizing if appropriate and safe, and cleaning the area with appropriate materials. Report all spills to your supervisor and EHS department. |
| Storage | Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials as specified in the SDS. |
Logical Workflow for Chemical Handling and Disposal
The following diagram illustrates a logical workflow for the proper handling and disposal of a chemical agent, emphasizing the critical step of obtaining the Safety Data Sheet.
Caption: Logical workflow for safe chemical handling and disposal.
By adhering to these general principles and, most importantly, obtaining and following the specific guidance within the this compound Safety Data Sheet, researchers can ensure a safe laboratory environment for themselves and their colleagues while maintaining regulatory compliance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
